D-Ribose-18O
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxypentan(18O)al |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i6+2 |
InChI Key |
PYMYPHUHKUWMLA-ABCPKWAGSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C=[18O])O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Synthesis of D-Ribose-¹⁸O for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of D-Ribose labeled with the stable isotope oxygen-18 (D-Ribose-¹⁸O). This isotopically labeled sugar is a valuable tracer for metabolic studies, enabling researchers to track the fate of ribose in various biochemical pathways, particularly in nucleotide biosynthesis and the pentose phosphate pathway (PPP). This document details a primary synthesis method, presents quantitative data, and outlines experimental workflows for its application in metabolic research.
Chemical Synthesis of D-Ribose-¹⁸O
The most direct and established method for the synthesis of D-Ribose-¹⁸O is through the acid-catalyzed hydrolysis of a readily available and stable nucleoside, such as adenosine, in the presence of ¹⁸O-labeled water (H₂¹⁸O). This process cleaves the N-glycosidic bond, releasing the ribose moiety with the incorporated heavy oxygen isotope.
Experimental Protocol: Acid-Catalyzed Hydrolysis of Adenosine in H₂¹⁸O
This protocol is based on established methods for nucleoside hydrolysis and is analogous to the procedure described by Follmann and Hogenkamp in their 1970 publication on the synthesis of ¹⁸O-containing ribose.
Materials:
-
Adenosine
-
¹⁸O-labeled water (H₂¹⁸O, 95-98% isotopic purity)
-
Dowex 50W-X8 resin (H⁺ form)
-
Pyridine
-
Anion exchange resin (e.g., Dowex 1-X8, formate form)
-
Ethanol
-
Deionized water (¹⁶O)
Procedure:
-
Hydrolysis:
-
In a sealed reaction vessel, dissolve adenosine in H₂¹⁸O.
-
Add a strong acid catalyst, such as Dowex 50W-X8 resin (H⁺ form).
-
Heat the mixture at 100-120°C for 2-4 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).
-
-
Neutralization and Removal of Adenine:
-
After cooling, filter the reaction mixture to remove the Dowex resin.
-
The filtrate, containing D-Ribose-¹⁸O, adenine, and unreacted adenosine, is passed through a column of Dowex 50W-X8 (H⁺ form) to bind the adenine and any remaining adenosine.
-
Wash the column with deionized water to elute the D-Ribose-¹⁸O.
-
-
Purification of D-Ribose-¹⁸O:
-
The eluate containing D-Ribose-¹⁸O is then passed through an anion exchange column (e.g., Dowex 1-X8, formate form) to remove any anionic impurities.
-
The collected fraction is concentrated under reduced pressure.
-
The resulting syrup is crystallized from an ethanol-water mixture to yield pure D-Ribose-¹⁸O.
-
-
Analysis and Quantification:
-
The isotopic enrichment of the final product can be determined by mass spectrometry (e.g., GC-MS or LC-MS) after appropriate derivatization.
-
The purity of the D-Ribose-¹⁸O can be assessed by ¹H and ¹³C NMR spectroscopy.
-
Quantitative Data
The following table summarizes typical quantitative data expected from the synthesis of D-Ribose-¹⁸O via acid-catalyzed hydrolysis of adenosine.
| Parameter | Value | Notes |
| Starting Material | Adenosine | A stable and commercially available purine nucleoside. |
| Labeling Reagent | H₂¹⁸O | Isotopic purity of >95% is recommended for high incorporation efficiency. |
| Catalyst | Strong acid (e.g., Dowex 50W-X8) | Facilitates the cleavage of the N-glycosidic bond. |
| Reaction Time | 2 - 4 hours | Monitored by TLC for completion of hydrolysis. |
| Reaction Temperature | 100 - 120 °C | Higher temperatures accelerate the reaction but may lead to side products. |
| Typical Yield | 60 - 80% | Dependent on reaction conditions and purification efficiency. |
| Isotopic Enrichment | >90% | The final enrichment in the ribose product is typically slightly lower than that of the H₂¹⁸O used. |
Application of D-Ribose-¹⁸O in Metabolic Studies
D-Ribose-¹⁸O is a powerful tool for tracing the metabolic fate of ribose. A primary application is in studying the biosynthesis of nucleotides, where ribose is a core component of ATP, GTP, CTP, and UTP.
Experimental Workflow: Tracing D-Ribose-¹⁸O into the Nucleotide Pool
This workflow outlines the steps to investigate the incorporation of exogenous D-Ribose-¹⁸O into the cellular nucleotide pool.
Signaling Pathway: Incorporation of D-Ribose-¹⁸O into Nucleotides
The following diagram illustrates the metabolic pathway by which exogenously supplied D-Ribose-¹⁸O is incorporated into the nucleotide pool. The labeled ribose bypasses the de novo synthesis steps of the pentose phosphate pathway.
In-Depth Technical Guide to the Physicochemical Properties of ¹⁸O-Labeled D-Ribose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of D-Ribose labeled with the stable isotope oxygen-18 (¹⁸O). This document is intended to serve as a vital resource for researchers and professionals in drug development and various scientific fields who utilize isotopically labeled compounds for metabolic tracing, mechanistic studies, and quantitative analysis.
Introduction
¹⁸O-labeled D-Ribose is a non-radioactive, stable isotope-labeled sugar that serves as a powerful tool in metabolic research. By incorporating the heavier oxygen isotope, researchers can trace the metabolic fate of D-ribose through complex biological pathways using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. D-ribose is a central component of essential biomolecules such as ATP, RNA, and various coenzymes, making its labeled form invaluable for studying energy metabolism, nucleotide synthesis, and the pentose phosphate pathway (PPP).[1][2][3]
Physicochemical Properties
The introduction of an ¹⁸O isotope can subtly alter the physicochemical properties of D-Ribose. While comprehensive experimental data for all properties of the labeled compound are not extensively published, the known values for unlabeled D-Ribose provide a baseline. The primary difference lies in the molecular weight.
Table 1: Physicochemical Data of D-Ribose and ¹⁸O-Labeled D-Ribose
| Property | Unlabeled D-Ribose | D-[1-¹⁸O]ribose | Data Source |
| Chemical Formula | C₅H₁₀O₅ | C₅H₁₀¹⁸OO₄ | [4][5] |
| Molecular Weight | 150.13 g/mol | 152.13 g/mol | [4][5] |
| CAS Number | 50-69-1 | 3276-17-3 | [4] |
| Appearance | White crystalline powder | White crystalline powder | [5] |
| Melting Point | 88-92 °C | Not specified | [5] |
| Solubility in Water | Soluble | Soluble | [5] |
| Isotopic Enrichment | Natural abundance (~0.2%) | >90 atom-% ¹⁸O | [4] |
Synthesis of ¹⁸O-Labeled D-Ribose
The synthesis of ¹⁸O-labeled D-Ribose can be achieved through chemical or enzymatic methods. A common strategy involves the use of ¹⁸O-labeled water (H₂¹⁸O) as the source of the heavy isotope.
General Enzymatic Synthesis Protocol
Enzymatic synthesis offers high specificity and yield for producing isotopically labeled carbohydrates. A general approach for preparing ¹⁸O-labeled D-ribose 1-phosphate, a key intermediate, involves the phosphorolysis of a suitable precursor in the presence of H₂¹⁸O.
Experimental Protocol: Enzymatic Synthesis of α-D-Ribose 1-Phosphate-¹⁸O
This protocol is adapted from methods for synthesizing ribose phosphates.
Materials:
-
7-Methylguanosine
-
Purine nucleoside phosphorylase (PNP)
-
¹⁸O-Water (H₂¹⁸O, 97 atom % ¹⁸O)
-
Potassium phosphate buffer
-
Barium chloride
Procedure:
-
Dissolve 7-methylguanosine in a minimal amount of ¹⁸O-water.
-
Add potassium phosphate buffer prepared with H₂¹⁸O to the desired concentration.
-
Initiate the reaction by adding purine nucleoside phosphorylase.
-
Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37 °C) and monitor the reaction progress by HPLC.
-
Upon completion, terminate the reaction by heating or adding a quenching agent.
-
Precipitate the product, α-D-ribose 1-phosphate, as a barium salt by adding barium chloride.
-
Centrifuge the mixture to collect the precipitate, wash it with cold ethanol and ether, and dry it under vacuum.
Analytical Methodologies
Mass spectrometry and NMR spectroscopy are the primary techniques for the analysis of ¹⁸O-labeled D-Ribose.
Mass Spectrometry Analysis
Mass spectrometry is used to confirm the incorporation of the ¹⁸O isotope and to quantify the extent of labeling. The mass spectrum of ¹⁸O-labeled D-Ribose will show a characteristic mass shift corresponding to the number of incorporated ¹⁸O atoms.
Experimental Protocol: Mass Spectrometry of ¹⁸O-Labeled D-Ribose
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
Sample Preparation:
-
Dissolve a small amount of the ¹⁸O-labeled D-Ribose in a suitable solvent, such as a mixture of acetonitrile and water.
-
For enhanced ionization, a salt like sodium chloride or ammonium acetate can be added to form adducts.
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in either positive or negative ion mode. In positive mode, look for [M+Na]⁺ or [M+H]⁺ ions.
-
The mass of the molecular ion should be approximately 2 Da higher for each ¹⁸O atom incorporated compared to the unlabeled compound.
-
Perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern, which can provide information on the position of the label. The fragmentation of sugars often involves losses of water and formaldehyde.[6]
NMR Spectroscopy Analysis
NMR spectroscopy is a powerful tool for determining the precise location of the ¹⁸O label within the D-Ribose molecule. The ¹⁸O isotope can induce a small upfield shift in the ¹³C NMR spectrum of the directly attached carbon atom, known as the ¹⁸O isotope shift.
Experimental Protocol: NMR Spectroscopy of ¹⁸O-Labeled D-Ribose
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe for ¹³C detection.
Sample Preparation:
-
Dissolve the ¹⁸O-labeled D-Ribose in a deuterated solvent, typically D₂O.
-
Add a small amount of a reference standard, such as DSS or TSP, for chemical shift calibration.
Data Acquisition:
-
Acquire a ¹³C NMR spectrum.
-
The carbon atom bonded to the ¹⁸O will exhibit a small upfield shift (typically 0.02-0.05 ppm) compared to the corresponding signal in the unlabeled D-Ribose spectrum.[7]
-
Acquire a ¹H NMR spectrum to observe the proton signals. The chemical shifts for the ring protons of D-ribose are typically in the range of 3-6 ppm.[8]
-
2D NMR experiments, such as HSQC and HMBC, can be used to confirm the assignment of the carbon and proton signals.
Metabolic Pathway Tracing
¹⁸O-labeled D-Ribose is instrumental in tracing the metabolic pathways of pentoses. The primary pathway for D-ribose metabolism is the Pentose Phosphate Pathway (PPP).
Pentose Phosphate Pathway (PPP)
The PPP is a fundamental metabolic pathway that runs parallel to glycolysis. It is responsible for generating NADPH, which is crucial for reductive biosynthesis and antioxidant defense, and for producing the precursor for nucleotide synthesis, ribose-5-phosphate.[9][10] Exogenously supplied D-ribose can be phosphorylated to ribose-5-phosphate and enter the PPP.
Below is a diagram illustrating the entry of D-ribose into the PPP and its subsequent metabolic fate.
Experimental Workflow for Metabolic Tracing
The general workflow for a metabolic tracing experiment using ¹⁸O-labeled D-Ribose involves introducing the labeled substrate to a biological system and analyzing the incorporation of the label into downstream metabolites over time.
Conclusion
¹⁸O-labeled D-Ribose is an indispensable tool for researchers investigating pentose metabolism and its role in cellular bioenergetics and nucleotide biosynthesis. This guide provides foundational information on its physicochemical properties, synthesis, and analytical methodologies, along with its application in tracing metabolic pathways. The provided protocols and workflows serve as a starting point for designing and implementing robust stable isotope tracing experiments. As analytical technologies continue to advance, the utility of ¹⁸O-labeled compounds like D-Ribose in elucidating complex biological systems is expected to grow, offering deeper insights for drug development and the broader scientific community.
References
- 1. cigs.unimo.it [cigs.unimo.it]
- 2. Workflow Based on the Combination of Isotopic Tracer Experiments to Investigate Microbial Metabolism of Multiple Nutrient Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. omicronbio.com [omicronbio.com]
- 5. Ribose - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 9. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-ribose metabolic disorder and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Pentose Phosphate Pathway with D-Ribose-¹⁸O: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Pentose Phosphate Pathway (PPP) and introduces the novel use of D-Ribose-¹⁸O as an isotopic tracer to elucidate its complex dynamics. This document outlines the rationale, experimental protocols, data interpretation, and regulatory context of the PPP, serving as a vital resource for researchers in metabolic studies and drug discovery.
Introduction: The Pentose Phosphate Pathway at the Crossroads of Metabolism
The Pentose Phosphate Pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis.[1] Its primary role is not ATP production, but rather the generation of two critical cellular resources: NADPH (nicotinamide adenine dinucleotide phosphate) and pentose sugars, most notably ribose-5-phosphate (R5P).[2][3] NADPH is the principal intracellular reductant, essential for protecting against oxidative stress and for reductive biosynthesis, such as fatty acid synthesis.[2][3] R5P is the precursor for nucleotide and nucleic acid synthesis, making the PPP indispensable for cell proliferation, growth, and maintenance of genomic integrity.[4]
Given its central role, dysregulation of the PPP is implicated in numerous diseases, including cancer, where an elevated flux is required to support rapid proliferation and mitigate high oxidative stress.[2][3][4] Consequently, the enzymes of the PPP, particularly the rate-limiting enzyme Glucose-6-Phosphate Dehydrogenase (G6PD), are attractive targets for therapeutic intervention.
Metabolic flux analysis using stable isotope tracers is a powerful technique to quantitatively map the flow of metabolites through a pathway.[5] While ¹³C-labeled glucose is the most common tracer for studying the PPP, this guide focuses on the application of D-Ribose-¹⁸O, a novel tracer with the potential to offer unique insights into the non-oxidative branch of the pathway.
Rationale for Using D-Ribose-¹⁸O as a Metabolic Tracer
While ¹³C-glucose tracers are excellent for measuring entry into the oxidative PPP, D-Ribose-¹⁸O offers a unique opportunity to directly probe the dynamics of the non-oxidative PPP. Exogenously supplied D-ribose can be phosphorylated to ribose-5-phosphate, entering the PPP downstream of the oxidative branch's rate-limiting, irreversible steps.[6][7]
By labeling D-Ribose with a heavy oxygen isotope (¹⁸O), researchers can:
-
Trace the Reversible Reactions: The non-oxidative PPP consists of a series of reversible transketolase and transaldolase reactions. D-Ribose-¹⁸O allows for the direct tracking of ribose-5-phosphate and its interconversion with other sugar phosphates like xylulose-5-phosphate, sedoheptulose-7-phosphate, and the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate.
-
Quantify Non-Oxidative Flux: It can help quantify the flux through the non-oxidative branch, providing a clearer picture of how cells utilize pentoses from various sources (de novo synthesis vs. salvage).
-
Complement ¹³C-Glucose Studies: Data from D-Ribose-¹⁸O tracing can be integrated with data from ¹³C-glucose experiments to build more comprehensive and accurate models of central carbon metabolism.
The Pentose Phosphate Pathway: A Biochemical Overview
The PPP is divided into two distinct but interconnected branches: the oxidative and the non-oxidative.
-
The Oxidative Branch: This phase is irreversible and begins with glucose-6-phosphate (G6P). Through the action of G6PD and 6-phosphogluconate dehydrogenase (6PGD), G6P is oxidized, resulting in the production of two molecules of NADPH, one molecule of CO₂, and one molecule of ribulose-5-phosphate.
-
The Non-Oxidative Branch: This phase consists of a series of reversible reactions that interconvert 3-, 4-, 5-, 6-, and 7-carbon sugars. It converts ribulose-5-phosphate into ribose-5-phosphate (for nucleotide synthesis) or into the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate.
Caption: Overview of the Pentose Phosphate Pathway.
Signaling Pathways Regulating the PPP
The flux through the PPP is tightly regulated, primarily at the G6PD-catalyzed step. Various signaling pathways converge on G6PD to modulate its activity and expression in response to cellular needs, such as proliferation, oxidative stress, and nutrient availability. In cancer, oncogenic signaling pathways often hijack this regulation to enhance PPP flux.[8][9]
Key regulatory inputs include:
-
p53: The tumor suppressor p53 can inhibit G6PD activity by binding to it and preventing the formation of its active dimeric form.[8]
-
PI3K/Akt/mTORC1: This major growth-promoting pathway can increase PPP flux by stimulating the transcription of G6PD.
-
NRF2: Under oxidative stress, the transcription factor NRF2 is activated and promotes the expression of G6PD and other PPP enzymes to increase NADPH production for antioxidant defense.[10]
-
Metabolite Feedback: The ratio of NADP⁺ to NADPH is a critical allosteric regulator. A high NADP⁺ level (indicating high demand for NADPH) stimulates G6PD, while high NADPH levels are inhibitory.
Caption: Key signaling pathways regulating PPP flux via G6PD.
Quantitative Data Presentation
Metabolic flux analysis provides quantitative data on the rate of metabolic reactions. The table below presents representative flux data from a study on a human cancer cell line using [1,2-¹³C₂]glucose, illustrating the distribution of glucose consumption between glycolysis and the PPP. These values, expressed as a percentage of the glucose uptake rate, serve as a benchmark for comparison.
| Metabolic Flux | Relative Flux (%) | Reference Cell Line | Tracer Used |
| Glucose Uptake | 100 | HCT116 Colon Cancer | [1,2-¹³C₂]glucose |
| Glycolysis (to Pyruvate) | ~85 | HCT116 Colon Cancer | [1,2-¹³C₂]glucose |
| Pentose Phosphate Pathway (Oxidative) | ~15 | HCT116 Colon Cancer | [1,2-¹³C₂]glucose |
| Lactate Secretion | ~80 | HCT116 Colon Cancer | [1,2-¹³C₂]glucose |
| TCA Cycle (from Glucose) | ~5 | HCT116 Colon Cancer | [1,2-¹³C₂]glucose |
Data adapted from Metallo et al., 2009. Note that flux distributions are highly dependent on cell type, genetic background, and culture conditions.
Experimental Design and Workflow
A typical isotopic tracer experiment to measure PPP flux involves several key stages, from sample preparation to data analysis. The workflow is adaptable for various tracers, including D-Ribose-¹⁸O.
Caption: General experimental workflow for PPP flux analysis.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for conducting a PPP flux analysis experiment using an isotopic tracer like D-Ribose-¹⁸O.
Protocol 1: Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment. Culture in a standard, defined medium.
-
Pre-incubation: Once cells reach the desired confluency (typically 70-80%), replace the medium with a fresh, identical medium and incubate for 1-2 hours to ensure metabolic steady-state.
-
Labeling: Remove the medium and replace it with a pre-warmed experimental medium containing the isotopic tracer (e.g., D-Ribose-¹⁸O at a known concentration). The standard sugar (e.g., glucose) should be at its normal concentration.
-
Incubation: Incubate the cells for a predetermined time course. The duration should be sufficient to achieve isotopic steady-state in the metabolites of interest, which can range from minutes to hours depending on the cell type and pathway flux.
Protocol 2: Metabolite Quenching and Extraction
This protocol is critical for preserving the in vivo metabolic state of the cells.
-
Quenching:
-
Place the cell culture plate on a metal block pre-chilled with liquid nitrogen.
-
Quickly aspirate the labeling medium.
-
Immediately add liquid nitrogen directly to the culture plate to flash-freeze the cell monolayer and halt all enzymatic activity.
-
-
Extraction:
-
Transfer the frozen plate to a -80°C freezer or keep it on dry ice.
-
Add a pre-chilled (-80°C) extraction solvent. A common choice is 80:20 methanol:water (v/v). The volume should be sufficient to cover the cells (e.g., 1 mL for a 6-well plate).
-
Use a cell scraper to scrape the frozen cells into the extraction solvent.
-
Transfer the cell slurry to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at maximum speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heating.
-
Store the dried extracts at -80°C until analysis.
-
Protocol 3: Sample Preparation and Mass Spectrometry Analysis
For Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for the chosen chromatography method (e.g., 50:50 acetonitrile:water).
-
Chromatography: Separate metabolites using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating polar sugar phosphates.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode, which is optimal for detecting phosphorylated intermediates. Monitor the mass-to-charge ratio (m/z) for the unlabeled and ¹⁸O-labeled versions of PPP intermediates (e.g., Ribose-5-phosphate, Sedoheptulose-7-phosphate).
For Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS often provides excellent chromatographic resolution but requires chemical derivatization to make the non-volatile sugar phosphates amenable to analysis.
-
Derivatization:
-
Re-dissolve the dried extract in a derivatization agent. A common two-step process is:
-
Oximation: Add methoxyamine hydrochloride in pyridine to protect carbonyl groups. Incubate at 37°C for 90 minutes.
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace acidic protons with trimethylsilyl (TMS) groups, increasing volatility. Incubate at 60°C for 30 minutes.
-
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Separate the metabolites on a suitable capillary column.
-
Analyze the fragments using the mass spectrometer to determine the mass isotopomer distribution for each metabolite, which reveals the extent of ¹⁸O incorporation.
-
Conclusion and Future Directions
The Pentose Phosphate Pathway is a critical hub in cellular metabolism, and understanding its regulation and flux is paramount for research in cancer, immunology, and metabolic diseases. While ¹³C-glucose has been the workhorse for PPP flux analysis, the novel use of D-Ribose-¹⁸O presents an exciting opportunity to gain unprecedented insight into the non-oxidative branch of the pathway. The methodologies outlined in this guide provide a robust framework for researchers to employ this and other isotopic tracers. By integrating data from multiple tracers and leveraging advanced mass spectrometry and computational modeling, the scientific community can build a more complete and dynamic picture of cellular metabolism, paving the way for new diagnostic strategies and therapeutic interventions targeting metabolic vulnerabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding D-Ribose and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Probing Enzymatic Mechanisms: An In-depth Technical Guide to the Isotopic Effects of ¹⁸O in D-Ribose on Enzymatic Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The subtle yet profound influence of isotopes on the rates and mechanisms of enzymatic reactions offers a powerful lens through which to view the intricate dance of catalysis. Heavy atom kinetic isotope effects (KIEs), particularly those involving the substitution of ¹⁶O with ¹⁸O, serve as a highly sensitive probe of transition state structures and reaction pathways. D-Ribose, a central player in cellular metabolism as a key component of nucleotides (ATP, GTP), cofactors (NAD+, FAD), and the backbone of RNA, is intimately involved in a vast array of enzymatic transformations. Understanding the isotopic effects of ¹⁸O within the D-ribose moiety provides invaluable insights into the mechanisms of glycosyltransferases, isomerases, mutases, and hydrolases. This technical guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation related to the use of ¹⁸O-labeled D-ribose and its derivatives in the study of enzymatic reactions.
Core Principles of ¹⁸O Kinetic Isotope Effects
The kinetic isotope effect is a measure of the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. The ¹⁸O KIE is expressed as the ratio of the reaction rate for the molecule containing the lighter isotope (¹⁶O) to that of the molecule containing the heavier isotope (¹⁸O). A KIE value greater than 1 (a "normal" KIE) indicates that the bond to the isotopic oxygen is being broken or weakened in the rate-determining step of the reaction. Conversely, a KIE value less than 1 (an "inverse" KIE) suggests that the bonding to the isotopic oxygen is becoming stiffer or more constrained in the transition state. The magnitude of the KIE provides quantitative information about the degree of bond cleavage or formation at the transition state.
Quantitative Data on ¹⁸O Isotopic Effects in Enzymatic Reactions Involving Ribose-Containing Molecules
While specific ¹⁸O KIE data for enzymes acting directly on D-ribose are not extensively reported, a wealth of information can be gleaned from studies on enzymes that process ribose-containing nucleotides and glycosides. These studies provide a strong foundation for understanding how ¹⁸O substitution in the ribose moiety or associated phosphate groups can inform on reaction mechanisms.
| Enzyme | Substrate(s) | Isotopic Position | ¹⁸O KIE (V/K) | Interpretation |
| Ribonuclease A | Uridylyl-(3',5')-guanosine (UpG) | Leaving Group Oxygen | 1.014 ± 0.003[1] | Significant P-O bond cleavage in the transition state. |
| Ribonuclease A | Uridylyl-(3',5')-guanosine (UpG) | Non-bridging Phosphoryl Oxygen | 1.001 ± 0.001[1] | Little change in bonding to non-bridging oxygens. |
| Ribonuclease A | Uridylyl-(3',5')-guanosine (UpG) | Nucleophilic Oxygen | 0.994 ± 0.002[1] | Increased bonding to the nucleophilic oxygen in the transition state. |
| Alkaline Phosphatase (R166S) | p-Nitrophenyl phosphate (pNPP²⁻) | Bridging Oxygen | 1.0091[2] | Reduced bond cleavage to the leaving group compared to the solution reaction. |
| Alkaline Phosphatase (R166S) | p-Nitrophenyl phosphate (pNPP²⁻) | Non-bridging Oxygen | 0.9925[2] | Inverse KIE may reflect interactions with active site Zn²⁺ ions. |
| Diphtheria Toxin | NAD⁺ | Ribose Ring Oxygen (4'-¹⁸O) | 0.991 ± 0.003 | Indicates a constrained ribose ring in the transition state. |
| E. coli β-galactosidase | p-nitrophenyl-β-galactoside | Leaving Group Oxygen | 1.0200 ± 0.007[1] | Substantial C-O bond cleavage to the leaving group. |
Experimental Protocols
The determination of ¹⁸O KIEs in enzymatic reactions is a technically demanding process that requires high precision and careful experimental design. The internal competition method is most commonly employed for measuring the small KIEs associated with heavy atoms like ¹⁸O.
Synthesis of ¹⁸O-Labeled Substrates
The first critical step is the synthesis of the D-ribose-containing substrate with ¹⁸O incorporated at the position of interest. For example, to study reactions involving the glycosidic bond, ¹⁸O can be incorporated into the anomeric position (C1). For reactions involving phosphate transfer, ¹⁸O can be incorporated into the non-bridging or bridging positions of the phosphate group of a nucleotide. Commercially available ¹⁸O-labeled precursors, such as H₂¹⁸O, can be used in enzymatic or chemical synthesis routes.
The Internal Competition Method
This method involves using a mixture of the unlabeled (¹⁶O) and the ¹⁸O-labeled substrate in the same enzymatic reaction. The reaction is allowed to proceed to a specific fractional conversion, typically between 20% and 80%. The isotopic ratio of the remaining substrate and/or the product is then precisely measured. The KIE is calculated from the change in the isotopic ratio as a function of the fractional conversion of the reaction.
Isotope Ratio Measurement by Mass Spectrometry
Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of isotope ratios. For complex molecules like nucleotides, a liquid chromatography (LC) system is often coupled to the IRMS (LC-IRMS). The LC separates the substrate and product, which are then converted to a small gaseous molecule (e.g., CO₂) before entering the mass spectrometer.
A General Protocol for ¹⁸O KIE Determination using LC-IRMS:
-
Reaction Setup: Prepare a reaction mixture containing the enzyme, a known concentration of a mixed isotopic substrate (¹⁶O/¹⁸O-labeled), and other necessary cofactors and buffers.
-
Time-Course Experiment: Initiate the reaction and withdraw aliquots at different time points to achieve a range of fractional conversions. Quench the reaction immediately (e.g., by adding acid or a denaturant).
-
Sample Preparation: Separate the substrate and product from the reaction mixture, often using High-Performance Liquid Chromatography (HPLC).
-
LC-IRMS Analysis: Inject the purified substrate and product samples into the LC-IRMS system. The instrument will measure the precise ¹³C/¹²C or ¹⁵N/¹⁴N ratio, which serves as a remote label to reflect the ¹⁸O/¹⁶O ratio of the substrate and product pools.
-
Data Analysis: Calculate the fractional conversion for each time point. The KIE is then determined by plotting the change in the isotopic ratio of the product or remaining substrate against the fractional conversion, and fitting the data to the appropriate isotopic fractionation equation.
Visualizing Reaction Pathways and Experimental Workflows
The Pentose Phosphate Pathway
The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that is crucial for the production of NADPH and the synthesis of pentose sugars, including D-ribose-5-phosphate, the precursor for nucleotide biosynthesis. Isotope tracing studies, often using ¹³C-labeled glucose, have been instrumental in elucidating the flux through this pathway.
Caption: The Pentose Phosphate Pathway, highlighting the production of Ribose-5-Phosphate.
Experimental Workflow for ¹⁸O KIE Measurement
The following diagram illustrates the general workflow for determining ¹⁸O kinetic isotope effects using the internal competition method coupled with LC-IRMS.
Caption: General experimental workflow for ¹⁸O KIE determination.
Logical Relationship in KIE Interpretation
The interpretation of ¹⁸O KIEs provides a logical framework for deducing transition state characteristics.
Caption: Logical flow for interpreting ¹⁸O KIE values.
Conclusion
The use of ¹⁸O isotopic effects in the study of enzymatic reactions involving D-ribose and its derivatives is a cornerstone of modern mechanistic enzymology. While technically challenging, the insights gained from these experiments are unparalleled in their ability to illuminate the nature of transition states. For researchers and drug development professionals, a thorough understanding of these principles and methodologies is essential for the rational design of enzyme inhibitors and the engineering of novel biocatalysts. As analytical techniques continue to improve in sensitivity and precision, the application of ¹⁸O KIEs will undoubtedly continue to unravel the complexities of the enzymatic world.
References
Stability of D-Ribose-¹⁸O Under Diverse Experimental Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the stability of D-Ribose, which serves as a direct proxy for the stability of its ¹⁸O-labeled counterpart, D-Ribose-¹⁸O. Due to the negligible impact of oxygen isotope substitution on the chemical reactivity and degradation pathways of the ribose molecule, the data presented herein for unlabeled D-Ribose is considered directly applicable to D-Ribose-¹⁸O. This document summarizes quantitative stability data under various pH and temperature conditions, details relevant experimental protocols for stability assessment, and provides visual representations of key pathways and workflows to support researchers in the effective design and interpretation of studies utilizing this important isotopic tracer.
Introduction to D-Ribose-¹⁸O and its Applications
D-Ribose, a pentose sugar, is a fundamental building block for nucleic acids (RNA) and plays a critical role in cellular energy metabolism as a component of adenosine triphosphate (ATP)[1][2]. The isotopically labeled form, D-Ribose-¹⁸O, is a valuable tracer for metabolic studies, allowing researchers to track the fate of ribose in various biochemical pathways using mass spectrometry-based techniques[3][4]. Understanding the inherent stability of the D-Ribose-¹⁸O molecule under different experimental conditions is paramount for ensuring the integrity of experimental data and avoiding misinterpretation due to tracer degradation.
The stability of ribose is a well-documented concern, particularly in the context of prebiotic chemistry and the "RNA world" hypothesis, which grapples with the sugar's inherent instability[5][6]. This inherent instability necessitates careful consideration of experimental parameters such as pH, temperature, and buffer composition when designing studies involving D-Ribose-¹⁸O.
Quantitative Stability Data for D-Ribose
The following tables summarize the known stability of D-Ribose under various pH and temperature conditions. This data is extrapolated from studies on unlabeled D-Ribose and is presented as a reliable guide for the expected stability of D-Ribose-¹⁸O.
Table 1: Half-life of D-Ribose at Various pH and Temperature Conditions
| pH | Temperature (°C) | Half-life | Reference |
| 7.0 | 100 | 73 minutes | [5][6] |
| 7.0 | 0 | 44 years | [5][6] |
| 4.0 - 8.0 | 40 - 120 | Half-lives are within an order of magnitude of the values at pH 7.0 | [5][6] |
| 7.4 (pD) | 100 | Slower than ribose (2.6 times) | [6] |
Note: The stability of other aldopentoses and aldohexoses is reported to be within an order of magnitude of these values.
Table 2: Factors Influencing D-Ribose Degradation
| Factor | Observation | Reference |
| Alkaline Conditions | Sugars are known to be unstable in strong base. | [5][6] |
| Acidic Conditions | Sugars are known to be unstable in strong acid. | [5][6] |
| Presence of Amines | D-ribose can react with amino acids (Maillard reaction), leading to the formation of formaldehyde. | [7] |
| Clay Minerals | D-Ribose adsorbed on Na-Montmorillonite shows relative stability under gamma irradiation at pH 7 and 92°C. | [8] |
Experimental Protocols for Stability Assessment
To empirically determine the stability of D-Ribose-¹⁸O under specific experimental conditions, the following protocols can be adapted.
General Protocol for Assessing D-Ribose-¹⁸O Stability
This protocol outlines a general workflow for quantifying the degradation of D-Ribose-¹⁸O over time under defined conditions.
-
Preparation of Stock Solution: Prepare a stock solution of D-Ribose-¹⁸O of known concentration in a suitable solvent (e.g., ultrapure water).
-
Incubation under Test Conditions:
-
Prepare reaction mixtures by diluting the D-Ribose-¹⁸O stock solution into the desired experimental buffers (varying pH) or solutions.
-
Incubate the reaction mixtures at the desired temperatures in a controlled environment (e.g., water bath, incubator).
-
-
Time-Course Sampling: At predetermined time points, withdraw aliquots from each reaction mixture.
-
Quenching of Degradation (Optional): Immediately stop any further degradation by flash-freezing the aliquots in liquid nitrogen or by adding a quenching agent, if appropriate for the analytical method.
-
Quantification of Remaining D-Ribose-¹⁸O: Analyze the samples using a suitable analytical method to determine the concentration of intact D-Ribose-¹⁸O. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is ideal for separating and specifically detecting the ¹⁸O-labeled compound.
-
Data Analysis: Plot the concentration of D-Ribose-¹⁸O as a function of time. From this data, calculate the degradation rate and the half-life of D-Ribose-¹⁸O under the tested conditions.
Analysis of Degradation Products
To understand the degradation pathways, it is crucial to identify and quantify the degradation products.
-
Sample Preparation: Use the same aliquots from the stability assessment protocol.
-
Analytical Method: Employ a method capable of separating and identifying potential degradation products. For instance, HPLC-MS can be used to identify products like formaldehyde, which is a known degradation product of ribose[7].
-
Standard Comparison: Compare the retention times and mass spectra of the observed degradation products with those of known standards to confirm their identity.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to D-Ribose stability and experimental design.
Caption: D-Ribose-¹⁸O degradation pathway under various experimental conditions.
Caption: Experimental workflow for assessing the stability of D-Ribose-¹⁸O.
Caption: Simplified metabolic fate of D-Ribose-¹⁸O.
Conclusions and Recommendations
The stability of D-Ribose-¹⁸O is a critical consideration for its use as a metabolic tracer. The available evidence for unlabeled D-Ribose strongly indicates that the molecule is susceptible to degradation, particularly at neutral to alkaline pH and elevated temperatures. Researchers utilizing D-Ribose-¹⁸O should:
-
Maintain Low Temperatures: Whenever possible, experiments should be conducted at low temperatures to minimize degradation.
-
Control pH: The pH of experimental solutions should be carefully controlled and monitored. Buffering in the slightly acidic range may offer some improvement in stability, although this should be empirically verified for the specific experimental system.
-
Minimize Incubation Times: Long incubation times should be avoided to reduce the extent of tracer degradation.
-
Include Control Experiments: Stability controls, where D-Ribose-¹⁸O is incubated in the experimental medium without cells or enzymes, are essential to quantify abiotic degradation.
-
Validate in Specific Matrix: The stability of D-Ribose-¹⁸O should ideally be tested directly in the specific biological matrix (e.g., cell culture medium, tissue homogenate) being used in the main experiment.
By adhering to these recommendations and utilizing the data and protocols outlined in this guide, researchers can enhance the reliability and accuracy of their findings when employing D-Ribose-¹⁸O as a metabolic tracer.
References
- 1. Ribose - Wikipedia [en.wikipedia.org]
- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 3. Tracer-based Metabolomics: Concepts and Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Metabolism in the Intact Retina Using Stable Isotope Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rates of decomposition of ribose and other sugars: implications for chemical evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. hou.usra.edu [hou.usra.edu]
The Isotopic Signature of Life: A Technical Guide to the Natural Abundance of ¹⁸O in Ribose and its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural abundance of the stable isotope oxygen-18 (¹⁸O) within the ribose moiety of nucleotides. It details the metabolic pathways governing its incorporation, the analytical methodologies for its quantification, and its profound biological significance as an intrinsic tracer of cellular metabolism. This document serves as a comprehensive resource for researchers in metabolic studies, drug development, and diagnostics, offering insights into leveraging natural ¹⁸O abundance to understand cellular physiology and disease states.
Introduction: The Subtle Imprint of Metabolism on Ribose
Ribose, a five-carbon sugar, forms the backbone of RNA and is a crucial component of essential biomolecules such as ATP, NAD+, and FAD.[1] The oxygen atoms within the ribose molecule are not homogenous; they carry an isotopic signature reflective of their origin and the metabolic pathways they have traversed. The stable, non-radioactive isotope of oxygen, ¹⁸O, has a natural abundance of approximately 0.20% in the environment.[2] However, this abundance is not constant within biological molecules. Isotopic fractionation, the discrimination against heavier isotopes in biochemical reactions, leads to subtle but measurable variations in the ¹⁸O content of metabolites, including ribose.
These natural variations in ¹⁸O abundance within ribose are not random. They are a direct consequence of the metabolic state of the cell, primarily reflecting the activity of the pentose phosphate pathway (PPP), the main route for de novo ribose synthesis.[3][4] The oxygen atoms in ribose are derived from cellular water and the carbonyl groups of precursor molecules. Therefore, the δ¹⁸O value (a measure of ¹⁸O abundance relative to a standard) of ribose provides a unique window into the metabolic water pool and the enzymatic reactions of its biosynthesis.
Understanding the natural abundance of ¹⁸O in ribose has significant implications. It can serve as an endogenous tracer to probe metabolic fluxes in health and disease, offering insights into cancer metabolism, metabolic disorders, and the mechanism of action of drugs that target nucleotide synthesis.
Quantitative Data: Natural Abundance of ¹⁸O in Sugars
The measurement of ¹⁸O abundance is typically expressed in delta notation (δ¹⁸O) in parts per thousand (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard. While specific data for ribose from diverse biological tissues is an emerging area of research, studies on other sugars from biological sources provide a valuable reference for the expected range of natural ¹⁸O abundance.
| Sample Type | Sugar Analyzed | δ¹⁸O (‰ vs. VSMOW) | Reference |
| Orange Juice | Sugars (unspecified) | +29.1 to +38.8 | [5] |
| Orange Juice | Citric Acid | +18.9 to +25.4 | [5] |
| Orange Juice | Water | -2.1 to +7.8 | [5] |
| Plant Needle Extract | Sucrose | +32.1 to +40.1 | [6] |
| Plant Needle Extract | Bulk Organic Matter | +24.6 to +27.2 | [6] |
Note: The δ¹⁸O values of sugars are significantly enriched in ¹⁸O compared to the source water, reflecting the isotopic fractionation that occurs during biosynthesis.
Ribose Biosynthesis and ¹⁸O Incorporation
The primary pathway for the synthesis of ribose-5-phosphate, the precursor for nucleotide synthesis, is the pentose phosphate pathway (PPP).[3][4] The PPP consists of an oxidative and a non-oxidative phase, both of which involve enzymatic reactions that can influence the isotopic composition of the final ribose molecule. The oxygen atoms in the resulting ribose are derived from the glucose-6-phosphate precursor and from cellular water.
The key steps for oxygen incorporation from water occur during the enzymatic isomerization and epimerization reactions in the non-oxidative branch of the PPP. These reactions involve the formation of enediol intermediates, which allows for the exchange of oxygen atoms with the surrounding water molecules.
Below is a diagram illustrating the core reactions of the pentose phosphate pathway and the points of oxygen incorporation.
Experimental Protocols: Measuring ¹⁸O in Ribose
The analysis of the natural abundance of ¹⁸O in ribose requires specialized analytical techniques capable of high-precision isotope ratio measurements. The primary method for compound-specific ¹⁸O analysis of sugars is Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-Py-IRMS).[5][6]
Sample Preparation and Derivatization
Accurate δ¹⁸O analysis of sugars necessitates careful sample preparation to avoid isotopic exchange with ambient water.[7]
-
Extraction and Purification of Ribonucleosides:
-
Cellular RNA is extracted using standard molecular biology protocols.
-
The RNA is enzymatically hydrolyzed to its constituent ribonucleosides (adenosine, guanosine, cytidine, and uridine) using nucleases and phosphatases.
-
The ribonucleosides are purified by high-performance liquid chromatography (HPLC).
-
-
Isolation of Ribose:
-
The purified ribonucleosides are subjected to acid hydrolysis to cleave the glycosidic bond, releasing the ribose from the nucleobase.
-
The ribose is then purified from the reaction mixture, for example, by solid-phase extraction.
-
-
Derivatization for GC Analysis:
-
To make the polar sugar molecule volatile for gas chromatography, it must be derivatized. A common method is trimethylsilylation, which converts the hydroxyl groups to trimethylsilyl ethers.[6]
-
GC-Py-IRMS Analysis
-
Gas Chromatographic Separation: The derivatized ribose is injected into a gas chromatograph, where it is separated from other components of the sample mixture.
-
Pyrolysis: The separated ribose derivative is then passed through a high-temperature pyrolysis reactor (typically >1300 °C), which converts the organic-bound oxygen into carbon monoxide (CO).
-
Isotope Ratio Mass Spectrometry: The resulting CO gas is introduced into an isotope ratio mass spectrometer, which measures the ratio of ¹²C¹⁸O to ¹²C¹⁶O.
-
Data Correction: The raw data requires several correction steps, including drift correction, calibration against reference materials of known isotopic composition, and correction for the oxygen atoms added during derivatization.[6]
The following diagram outlines the general workflow for the analysis of ¹⁸O in ribose.
Biological Significance: ¹⁸O in Ribose as a Metabolic Indicator
The natural abundance of ¹⁸O in ribose is a powerful tool for tracing metabolic pathways and understanding cellular physiology. Variations in the δ¹⁸O of ribose can provide insights into several key biological processes:
-
Metabolic Flux through the Pentose Phosphate Pathway: The extent of oxygen exchange with cellular water during the non-oxidative PPP reactions is dependent on the relative fluxes through different branches of the pathway. Therefore, the δ¹⁸O of ribose can reflect the activity of the PPP. For example, increased reliance on the oxidative PPP for NADPH production may lead to a different ¹⁸O signature in ribose compared to conditions where the non-oxidative PPP is more active for nucleotide synthesis.
-
Cellular Water Homeostasis: The δ¹⁸O of ribose is also influenced by the isotopic composition of the intracellular water pool. Changes in cellular hydration, water transport, and metabolic water production can be reflected in the ¹⁸O content of newly synthesized ribose.
-
Disease Diagnosis and Monitoring: Altered metabolism is a hallmark of many diseases, including cancer and metabolic syndrome. Cancer cells, for instance, often exhibit increased flux through the PPP to support rapid proliferation.[8] Measuring the δ¹⁸O of ribose in nucleotides from patient samples could potentially serve as a biomarker for disease diagnosis, prognosis, and monitoring treatment response.
-
Drug Development: For drugs that target nucleotide synthesis or related metabolic pathways, analyzing the impact on the δ¹⁸O of ribose can provide a sensitive measure of target engagement and downstream metabolic consequences.
The following diagram illustrates the logical relationship between metabolic state and the resulting ¹⁸O signature in ribose.
Future Directions and Conclusion
The study of the natural abundance of ¹⁸O in ribose is a rapidly advancing field with the potential to provide unprecedented insights into cellular metabolism. Future research will likely focus on establishing baseline δ¹⁸O values for ribose in a wide range of tissues and cell types under various physiological and pathological conditions. The development of more streamlined and high-throughput analytical methods will be crucial for the broader application of this technique in clinical and pharmaceutical research.
References
- 1. Carbohydrate - Wikipedia [en.wikipedia.org]
- 2. Stable Isotope Abundance and Fractionation in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of ribose-5-phosphate and erythrose-4-phosphate in archaea: a phylogenetic analysis of archaeal genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. Determination of the oxygen-18/oxygen-16 isotope ratios of sugar, citric acid and water from single strength orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel methodological approach for δ(18)O analysis of sugars using gas chromatography-pyrolysis-isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Pentose Phosphate Pathway: From Mechanisms to Implications for Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary Studies of D-Ribose-¹⁸O Incorporation into Cellular Metabolites
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data analysis involved in tracing the incorporation of ¹⁸O-labeled D-ribose into key cellular metabolites. Understanding the flux of ribose through metabolic pathways is critical for research in areas such as cancer, metabolic disorders, and antiviral drug development. This document outlines detailed experimental protocols, presents expected quantitative data, and provides visual representations of the underlying biochemical processes and workflows.
Introduction
D-ribose is a central building block for essential biomolecules, most notably as the sugar moiety in ribonucleotides (ATP, GTP, CTP, and UTP), which are the precursors for RNA synthesis and serve as the primary energy currency of the cell. The pentose phosphate pathway (PPP) is the primary route for de novo synthesis of ribose-5-phosphate.[1] By using stable isotope-labeled D-ribose, specifically with the heavy isotope of oxygen (¹⁸O), researchers can trace its metabolic fate and quantify its incorporation into downstream metabolites. This technique, known as stable isotope tracing or metabolic flux analysis, provides a dynamic view of cellular metabolism that goes beyond static measurements of metabolite concentrations.[2]
This guide will focus on the preliminary studies involving the introduction of D-Ribose-¹⁸O to cultured mammalian cells and its subsequent detection in key ribonucleotides.
Experimental Protocols
A successful D-Ribose-¹⁸O tracing experiment requires meticulous attention to detail in cell culture, labeling, sample quenching, and metabolite extraction to ensure accurate and reproducible results.
Cell Culture and ¹⁸O-Ribose Labeling
This protocol is designed for adherent mammalian cells cultured in a 6-well plate format.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
D-Ribose-¹⁸O (ensure high isotopic purity)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvest. Culture the cells in complete medium overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Labeling Medium: Prepare fresh complete medium and supplement it with D-Ribose-¹⁸O to a final concentration of 5-10 mM. The exact concentration may need to be optimized for your specific cell line and experimental goals.
-
Labeling:
-
Aspirate the standard culture medium from the wells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the prepared ¹⁸O-Ribose labeling medium to each well.
-
Return the plates to the incubator and culture for the desired labeling period. A time-course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended to determine the optimal labeling time to reach isotopic steady state.
-
Metabolite Quenching and Extraction
Rapidly quenching metabolic activity is crucial to prevent changes in metabolite levels during sample processing.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 4°C and >15,000 x g
-
Nitrogen evaporator or centrifugal vacuum concentrator
Procedure:
-
Quenching:
-
Remove the 6-well plates from the incubator and immediately place them on dry ice.
-
Aspirate the labeling medium.
-
Quickly wash the cell monolayer twice with ice-cold 0.9% NaCl to remove extracellular metabolites.
-
-
Extraction:
-
Add 1 mL of ice-cold 80% methanol to each well.[3]
-
Incubate the plates on dry ice for 10 minutes to precipitate proteins and extract metabolites.
-
Using a cell scraper, scrape the cells into the methanol solution.
-
Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Cell Debris Removal:
-
Vortex the tubes for 30 seconds at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for LC-MS:
-
Carefully transfer the supernatant (containing the extracted metabolites) to a new microcentrifuge tube.
-
Dry the metabolite extract completely using a nitrogen evaporator or a centrifugal vacuum concentrator.
-
Store the dried extracts at -80°C until LC-MS analysis.
-
LC-MS/MS Analysis of ¹⁸O-Labeled Nucleotides
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection of isotopically labeled nucleotides.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
-
A C18 reverse-phase HPLC column suitable for polar analytes
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a small volume (e.g., 50-100 µL) of 50% methanol in water. Vortex and centrifuge to remove any insoluble material. Transfer the supernatant to LC-MS vials.
-
Chromatographic Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient of Mobile Phase A and B to separate the nucleotides. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the more hydrophobic compounds.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion mode, as nucleotides are readily detected as [M-H]⁻ ions.[4]
-
Perform a full scan analysis to identify the mass-to-charge ratios (m/z) of both unlabeled and ¹⁸O-labeled nucleotides. The incorporation of one ¹⁸O atom will result in a mass shift of +2 Da.
-
Use tandem MS (MS/MS) to confirm the identity of the nucleotides by fragmentation analysis. The fragmentation of the ribose moiety can provide positional information about the ¹⁸O label.[5]
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of both unlabeled (M+0) and labeled (M+2, M+4, etc.) nucleotides.
-
Calculate the fractional enrichment of ¹⁸O in each metabolite by determining the ratio of the peak area of the labeled isotopologue to the total peak area of all isotopologues for that metabolite.
-
Correct for the natural abundance of heavy isotopes.
-
Quantitative Data Presentation
The following table provides a representative example of the expected quantitative data from a D-Ribose-¹⁸O labeling experiment in a rapidly proliferating mammalian cell line after reaching isotopic steady state. The values represent the percentage of the metabolite pool that has incorporated at least one ¹⁸O atom from the labeled ribose.
| Cellular Metabolite | Abbreviation | Expected ¹⁸O Incorporation (%) | Primary Metabolic Fate of Ribose |
| Adenosine Triphosphate | ATP | 85-95% | De novo synthesis & salvage pathways |
| Guanosine Triphosphate | GTP | 80-90% | De novo synthesis & salvage pathways |
| Uridine Triphosphate | UTP | 75-85% | De novo synthesis & salvage pathways |
| Cytidine Triphosphate | CTP | 70-80% | De novo synthesis & salvage pathways |
| Ribose-5-Phosphate | R5P | >95% | Direct product of the Pentose Phosphate Pathway |
Note: These are illustrative values and the actual incorporation rates will vary depending on the cell line, culture conditions, and the duration of labeling.
Visualization of Pathways and Workflows
Metabolic Pathway of D-Ribose-¹⁸O Incorporation
The following diagram illustrates the primary metabolic route of exogenously supplied D-Ribose-¹⁸O into the cellular nucleotide pool via the Pentose Phosphate Pathway.
Caption: Metabolic fate of D-Ribose-¹⁸O into nucleotides.
Experimental Workflow
This diagram outlines the key steps in the experimental workflow for tracing D-Ribose-¹⁸O incorporation into cellular metabolites.
Caption: Workflow for D-Ribose-¹⁸O tracing experiments.
Conclusion
The methodologies described in this technical guide provide a robust framework for conducting preliminary studies on the incorporation of D-Ribose-¹⁸O into cellular metabolites. By carefully following these protocols, researchers can obtain high-quality, quantitative data to elucidate the dynamics of ribose metabolism in their specific system of interest. These insights are invaluable for understanding the metabolic underpinnings of various physiological and pathological states and for the development of novel therapeutic strategies.
References
- 1. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 3. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 4. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography-Mass Spectrometry Analysis of DNA Polymerase Reaction Products - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tracing Nucleotide Biosynthesis in Cancer Cells using D-Ribose-¹⁸O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key hallmark of this altered metabolism is an increased demand for nucleotides, the building blocks of DNA and RNA. The de novo synthesis of nucleotides is therefore a critical pathway in cancer cells and a promising target for therapeutic intervention. The pentose phosphate pathway (PPP) plays a central role in this process by supplying the ribose-5-phosphate (R5P) precursor for nucleotide synthesis.[1][2]
Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify their fluxes. The use of D-Ribose labeled with the stable isotope ¹⁸O (D-Ribose-¹⁸O) offers a direct method to trace the incorporation of the ribose moiety into the nucleotide pool, providing valuable insights into the activity of nucleotide biosynthesis pathways in cancer cells. This document provides detailed application notes and protocols for utilizing D-Ribose-¹⁸O to trace nucleotide biosynthesis in cancer cells, with a focus on experimental design, sample preparation, and analysis by liquid chromatography-mass spectrometry (LC-MS).
Principle of the Method
When cancer cells are cultured in the presence of D-Ribose-¹⁸O, the labeled ribose is taken up by the cells and phosphorylated to ribose-5-phosphate-¹⁸O. This labeled R5P is then incorporated into newly synthesized purine and pyrimidine ribonucleotides. By measuring the mass shift in these nucleotides using LC-MS/MS, the rate of incorporation of the ¹⁸O label can be determined, providing a quantitative measure of de novo nucleotide synthesis flux.
Data Presentation
The following tables present representative quantitative data that can be obtained from a D-Ribose-¹⁸O tracing experiment in a cancer cell line (e.g., HeLa cells). The data is presented as the percentage of the labeled isotopologue for each ribonucleotide at different time points after the introduction of the tracer.
Table 1: Time-Dependent Incorporation of ¹⁸O into Ribonucleoside Monophosphates (NMPs)
| Time (hours) | % ¹⁸O-AMP | % ¹⁸O-GMP | % ¹⁸O-CMP | % ¹⁸O-UMP |
| 0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 1 | 8.5 | 7.9 | 9.1 | 8.8 |
| 4 | 28.2 | 26.5 | 30.1 | 29.5 |
| 8 | 45.1 | 43.8 | 48.2 | 47.1 |
| 12 | 55.3 | 53.9 | 58.7 | 57.6 |
| 24 | 65.2 | 63.8 | 68.9 | 67.5 |
Table 2: Time-Dependent Incorporation of ¹⁸O into Ribonucleoside Triphosphates (NTPs)
| Time (hours) | % ¹⁸O-ATP | % ¹⁸O-GTP | % ¹⁸O-CTP | % ¹⁸O-UTP |
| 0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 1 | 10.2 | 9.5 | 11.0 | 10.7 |
| 4 | 33.8 | 31.8 | 36.1 | 35.4 |
| 8 | 54.1 | 52.6 | 57.8 | 56.5 |
| 12 | 66.4 | 64.7 | 70.4 | 69.1 |
| 24 | 78.2 | 76.6 | 82.7 | 81.0 |
Experimental Protocols
Protocol 1: D-Ribose-¹⁸O Labeling of Cancer Cells
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
D-Ribose-¹⁸O (ensure high isotopic purity)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cancer cells in appropriate culture vessels and grow them to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with D-Ribose-¹⁸O to a final concentration of 1-5 mM. The exact concentration may need to be optimized for the specific cell line and experimental goals.
-
Initiation of Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed D-Ribose-¹⁸O labeling medium to the cells.
-
-
Time-Course Incubation: Incubate the cells in the labeling medium for various time points (e.g., 0, 1, 4, 8, 12, 24 hours) to monitor the kinetics of ¹⁸O incorporation. The "0 hour" time point represents the unlabeled control.
-
Harvesting: At each time point, rapidly harvest the cells:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to quench metabolic activity.
-
Proceed immediately to metabolite extraction (Protocol 2).
-
Protocol 2: Metabolite Extraction
Materials:
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of reaching -9°C and 14,000 x g
Procedure:
-
Quenching and Lysis:
-
After the final PBS wash, add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate well).
-
Incubate at -80°C for 15 minutes to precipitate proteins and extract metabolites.
-
-
Cell Collection:
-
Scrape the cells from the plate in the cold methanol.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites including nucleotides, to a new pre-chilled microcentrifuge tube.
-
Sample Storage: Store the metabolite extracts at -80°C until LC-MS analysis.
Protocol 3: LC-MS/MS Analysis of ¹⁸O-Labeled Ribonucleotides
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Conditions (example):
-
Column: A reversed-phase C18 column suitable for polar analytes (e.g., with a polar endcapping).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 7.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from 0% to 50% B over 20 minutes. The gradient should be optimized to achieve good separation of the different nucleotides.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or full scan with targeted MS/MS for high-resolution instruments.
-
MRM Transitions: The MRM transitions should be set up for both the unlabeled (M+0) and the ¹⁸O-labeled (M+2, assuming one ¹⁸O atom is incorporated into the ribose moiety) forms of each ribonucleotide. The precursor ion will be the deprotonated molecule [M-H]⁻, and the product ion can be the fragment corresponding to the loss of the phosphate group(s) or the ribose.
Table 3: Example MRM Transitions for ¹⁸O-Labeled Ribonucleotides
| Ribonucleotide | Precursor Ion (m/z) (M+0) | Precursor Ion (m/z) (M+2) | Product Ion (m/z) |
| AMP | 346.05 | 348.05 | 134.04 (Adenine) |
| GMP | 362.05 | 364.05 | 150.04 (Guanine) |
| CMP | 322.04 | 324.04 | 110.03 (Cytosine) |
| UMP | 323.03 | 325.03 | 111.02 (Uracil) |
| ATP | 506.00 | 508.00 | 134.04 (Adenine) |
| GTP | 522.00 | 524.00 | 150.04 (Guanine) |
| CTP | 482.00 | 484.00 | 110.03 (Cytosine) |
| UTP | 483.00 | 485.00 | 111.02 (Uracil) |
Data Analysis:
-
Peak Integration: Integrate the peak areas for both the M+0 and M+2 isotopologues for each nucleotide at each time point.
-
Calculation of ¹⁸O Incorporation: Calculate the percentage of ¹⁸O incorporation using the following formula: % ¹⁸O Incorporation = [Peak Area (M+2) / (Peak Area (M+0) + Peak Area (M+2))] * 100
-
Correction for Natural Abundance: Correct for the natural abundance of heavy isotopes if necessary, although the contribution of natural ¹⁸O is low.
-
Flux Calculation: The rate of ¹⁸O incorporation over time can be used to model the metabolic flux through the nucleotide biosynthesis pathway.
Visualizations
References
Practical Guide to D-Ribose-¹⁸O Tracer Experiments In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool for elucidating metabolic pathways and fluxes in vivo. While ¹³C- and ¹⁵N-labeled substrates are commonly employed, the use of ¹⁸O-labeled compounds offers a unique window into specific enzymatic reactions and metabolic transformations. D-ribose, a central component of nucleotides and a key player in the pentose phosphate pathway (PPP), is a metabolite of significant interest in various physiological and pathological states, including cardiovascular diseases and metabolic disorders.[1][2] This guide provides a practical framework for conducting in vivo tracer experiments using D-Ribose-¹⁸O to track its incorporation into downstream metabolites, particularly nucleotides.
D-ribose administered exogenously is rapidly absorbed and can enter cellular metabolism through two primary routes: phosphorylation to ribose-5-phosphate, which then enters the nucleotide synthesis pathway, or isomerization to intermediates of the glycolytic and pentose phosphate pathways.[3][4] By labeling D-ribose with ¹⁸O, researchers can trace the fate of the oxygen atoms on the ribose moiety as it is incorporated into various biomolecules, providing insights into nucleotide synthesis rates and pathway dynamics.
Core Principles of D-Ribose-¹⁸O Tracing
The fundamental principle of this technique is to introduce D-ribose with a higher-than-natural abundance of the ¹⁸O isotope into a living organism. The ¹⁸O atoms act as a "tag" that can be detected by mass spectrometry. As the labeled D-ribose is metabolized and incorporated into other molecules, the mass of these molecules will increase by two daltons for each incorporated ¹⁸O atom (compared to the most abundant ¹⁶O isotope). By measuring the isotopic enrichment in various metabolites over time, it is possible to quantify the rate of their synthesis from the D-ribose precursor pool.
Experimental Design and Protocols
A successful D-Ribose-¹⁸O tracer experiment requires careful planning and execution, from tracer administration to sample analysis. The following protocols are generalized and should be adapted to the specific research question and animal model.
Protocol 1: Animal Preparation and D-Ribose-¹⁸O Administration
1. Animal Model:
-
Select an appropriate animal model (e.g., mouse, rat) based on the research question.
-
Acclimate the animals to the housing conditions for at least one week prior to the experiment.
-
For studies investigating the effects of diet or disease, ensure that the animals are maintained under the appropriate conditions.
2. D-Ribose-¹⁸O Tracer:
-
The synthesis of D-Ribose-¹⁸O is a specialized chemical process. While not detailed here, it typically involves the exchange of hydroxyl groups with H₂¹⁸O under controlled conditions. Commercially available sources for custom isotope synthesis should be consulted.
-
Ensure the isotopic purity and chemical integrity of the D-Ribose-¹⁸O tracer before use.
3. Dosage and Administration Route:
-
The optimal dose of D-Ribose-¹⁸O will depend on the animal model, the research question, and the analytical sensitivity. A pilot study is recommended to determine the appropriate dosage. Based on pharmacokinetic studies of unlabeled D-ribose, a starting point for mice could be in the range of 2 g/kg body weight.
-
Oral Gavage: This is a physiologically relevant route of administration.[5] D-ribose is rapidly absorbed, with peak plasma concentrations typically observed between 18 and 44 minutes.[6][7]
-
Fast the animals for 2-4 hours before gavage to ensure consistent absorption.[5]
-
Dissolve the D-Ribose-¹⁸O in sterile saline or water at the desired concentration.
-
Administer the solution via oral gavage using an appropriate gauge feeding needle.
-
-
Intravenous (IV) Infusion: This route provides direct and rapid entry into the circulation, bypassing intestinal absorption.[6][8] It can be administered as a bolus injection or a continuous infusion.
-
For a bolus injection, dissolve the tracer in sterile saline and inject via a tail vein or other appropriate vessel.
-
For continuous infusion, a catheter should be surgically implanted prior to the experiment to allow for steady-state labeling.
-
4. Time Course:
-
Collect samples at multiple time points after tracer administration to capture the dynamic changes in isotopic enrichment.
-
Based on the rapid absorption of D-ribose, early time points (e.g., 15, 30, 60 minutes) are crucial for observing the labeling of precursor pools.[6][7]
-
Later time points (e.g., 2, 4, 8, 24 hours) will reveal the incorporation of the label into more downstream and slower-turnover metabolites like RNA.
Protocol 2: Sample Collection and Metabolite Extraction
1. Blood Collection:
-
Collect blood samples (e.g., via tail vein, cardiac puncture) at the designated time points into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge the blood at 4°C to separate plasma.
-
Snap-freeze the plasma in liquid nitrogen and store at -80°C until analysis.
2. Tissue Collection:
-
At the end of the experiment, euthanize the animal according to approved protocols.
-
Rapidly dissect the tissues of interest (e.g., liver, heart, muscle, tumor).
-
Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.[9] This is a critical step to prevent post-mortem changes in metabolite levels.
-
Store the frozen tissues at -80°C.
3. Metabolite Extraction from Tissues:
-
This protocol is adapted from standard methods for polar metabolite extraction.[9][10][11][12]
-
Materials:
-
Pre-chilled (-80°C) 80% methanol
-
Pre-chilled (-20°C) chloroform
-
Milli-Q water
-
Bead homogenizer and appropriate bead tubes
-
Centrifuge
-
Vacuum concentrator (SpeedVac)
-
-
Procedure:
-
Weigh the frozen tissue (~20-50 mg) in a pre-chilled tube.
-
Add 1 mL of ice-cold 80% methanol.
-
Homogenize the tissue using a bead beater for 30-60 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (polar extract) to a new tube.
-
To the remaining pellet, add 500 µL of a 1:1 mixture of methanol and water. Vortex and centrifuge again.
-
Combine the supernatants.
-
For a biphasic extraction to separate polar and lipid metabolites, add 500 µL of chloroform and 200 µL of water to the combined supernatant. Vortex vigorously and centrifuge to separate the phases.
-
Carefully collect the upper aqueous phase containing polar metabolites, including nucleotides.
-
Dry the aqueous extract in a vacuum concentrator without heat.
-
Resuspend the dried metabolites in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile in water).
-
Protocol 3: Mass Spectrometry Analysis and Data Interpretation
1. Instrumentation:
-
High-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) instruments, coupled with liquid chromatography (LC-MS) is recommended for accurate mass measurements and separation of isomers.
2. Chromatographic Separation:
-
Use a suitable LC method to separate the metabolites of interest. For nucleotides, hydrophilic interaction liquid chromatography (HILIC) is often employed.
3. Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion mode for the detection of phosphorylated sugars and nucleotides.
-
Perform full scan analysis to detect all ions and their isotopic distributions.
-
Use tandem mass spectrometry (MS/MS) to confirm the identity of metabolites by comparing fragmentation patterns to standards or databases. The neutral loss of the ribose moiety can be a characteristic fragmentation pattern for ribonucleosides.[13]
4. Data Analysis and Isotopic Enrichment Calculation:
-
Identify the mass isotopologues of each metabolite. For a metabolite with one incorporated ¹⁸O atom, the mass will be shifted by approximately +2 Da relative to the monoisotopic mass (M+0).
-
Correct for the natural abundance of all isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) to accurately determine the enrichment from the tracer.[7][14] This can be done using specialized software or by applying correction matrices.
-
Calculation of Isotopic Enrichment (%):
-
Enrichment (%) = [ (Sum of areas of labeled isotopologues) / (Total area of all isotopologues) ] * 100
-
-
The isotopic enrichment reflects the fraction of the metabolite pool that has been newly synthesized from the administered D-Ribose-¹⁸O tracer.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison across different tissues, time points, and experimental conditions.
Table 1: Hypothetical ¹⁸O Enrichment in Key Metabolites in Mouse Liver Following Oral Gavage of D-Ribose-¹⁸O (2 g/kg)
| Metabolite | Time Point (minutes) | Isotopic Enrichment (%) |
| Ribose-5-phosphate | 15 | 35.2 ± 4.1 |
| 30 | 55.8 ± 6.3 | |
| 60 | 42.1 ± 5.5 | |
| 120 | 20.5 ± 2.8 | |
| ATP | 30 | 5.1 ± 0.8 |
| 60 | 12.3 ± 1.5 | |
| 120 | 18.9 ± 2.2 | |
| 240 | 25.4 ± 3.1 | |
| UTP | 30 | 4.8 ± 0.7 |
| 60 | 11.5 ± 1.3 | |
| 120 | 17.6 ± 2.0 | |
| 240 | 23.8 ± 2.9 |
Table 2: Hypothetical Tissue-Specific ¹⁸O Enrichment in ATP at 4 Hours Post-Tracer Administration
| Tissue | Isotopic Enrichment in ATP (%) |
| Liver | 25.4 ± 3.1 |
| Heart | 18.2 ± 2.5 |
| Skeletal Muscle | 12.7 ± 1.9 |
| Brain | 8.5 ± 1.2 |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the metabolic pathways and experimental procedures.
Caption: Metabolic fate of D-Ribose-¹⁸O.
Caption: In vivo D-Ribose-¹⁸O tracer experimental workflow.
Conclusion
D-Ribose-¹⁸O tracer experiments provide a powerful approach to investigate nucleotide metabolism and related pathways in vivo. By combining careful experimental design, robust sample preparation, and high-resolution mass spectrometry, researchers can gain valuable quantitative insights into the dynamics of ribose utilization in health and disease. The protocols and guidelines presented here offer a foundation for developing and implementing these sophisticated metabolic studies.
References
- 1. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. southalabama.edu [southalabama.edu]
- 10. High-throughput extraction and quantification method for targeted metabolomics in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isotopic labeling - Wikipedia [en.wikipedia.org]
Application Note: Tracing Metabolic Pathways with D-Ribose-¹⁸O and GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope tracing is a powerful technique to elucidate the activity of metabolic pathways. By introducing a labeled substrate, such as D-Ribose with a heavy oxygen isotope (¹⁸O), researchers can track the incorporation of the isotope into downstream metabolites. This provides a dynamic view of metabolic fluxes, which is invaluable for understanding cellular physiology in both healthy and diseased states. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical platform for these studies due to its high sensitivity, reproducibility, and the extensive fragmentation information it provides, which is crucial for identifying and quantifying labeled compounds.[1][2]
This application note provides a detailed protocol for the analysis of D-Ribose-¹⁸O incorporation into key metabolic intermediates, focusing on the Pentose Phosphate Pathway (PPP) and nucleotide synthesis. D-ribose plays a central role in the PPP, a pathway critical for generating NADPH for reductive biosynthesis and antioxidant defense, and for producing ribose-5-phosphate, the precursor for nucleotide synthesis.[3][4][5] Supplementing cells with exogenous D-ribose can bypass the initial rate-limiting steps of the PPP, directly feeding into the synthesis of phosphoribosyl pyrophosphate (PRPP) and subsequently into purine and pyrimidine nucleotides.[6]
Experimental Workflow
The overall experimental workflow involves several key stages: cell culture and labeling with D-Ribose-¹⁸O, quenching of metabolic activity and extraction of intracellular metabolites, chemical derivatization to make the metabolites volatile for GC analysis, and finally, the GC-MS analysis and data processing to determine the extent of ¹⁸O incorporation.
Key Metabolic Pathways
D-Ribose-¹⁸O is primarily incorporated into metabolites through the non-oxidative branch of the Pentose Phosphate Pathway and subsequently into the building blocks of DNA and RNA.
Protocols
Cell Culture and ¹⁸O Labeling
This protocol is a general guideline and should be adapted based on the specific cell line and experimental goals.
-
Cell Seeding: Plate cells in standard growth medium and allow them to reach the desired confluency (typically 60-80%).
-
Medium Exchange: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Labeling: Add pre-warmed labeling medium containing D-Ribose-¹⁸O at the desired concentration (e.g., 10 mM). The base medium should be a custom formulation that lacks standard ribose.
-
Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of isotope incorporation.
Metabolite Extraction
This protocol is designed to quench metabolism rapidly and extract polar intermediates.[7]
-
Quenching: Aspirate the labeling medium and immediately add 1 mL of ice-cold 80% methanol (-80°C) to the culture dish to quench all enzymatic activity.
-
Scraping: Place the dish on a bed of dry ice and use a cell scraper to detach the cells into the cold methanol.
-
Collection: Transfer the cell suspension to a microcentrifuge tube.
-
Extraction: Vortex the tube vigorously for 1 minute, then centrifuge at 16,000 x g for 5 minutes at 4°C.[8]
-
Supernatant Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (SpeedVac) or by lyophilization. Store the dried pellets at -80°C until derivatization.[9]
Derivatization for GC-MS Analysis
To make polar metabolites like sugars and organic acids volatile, a two-step derivatization process is required.[1][10]
-
Methoximation: Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried metabolite pellet. Vortex for 30 seconds and incubate at 37°C for 90 minutes with shaking.[9][11] This step protects carbonyl groups and prevents the formation of multiple sugar isomers.[9]
-
Silylation: Add 30 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Vortex and incubate at 37°C for 30 minutes.[9][11] This step replaces active hydrogens on hydroxyl, carboxyl, and amine groups with trimethylsilyl (TMS) groups, increasing volatility.[12][13]
-
Transfer: After a brief centrifugation, transfer the supernatant to a GC-MS vial with a microinsert for analysis.
GC-MS Instrumentation and Analysis
The following are typical instrument parameters. These should be optimized for the specific instrument and metabolites of interest.
-
GC System: Agilent 7890 GC or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[14]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[14]
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.[14][15]
-
Injector Temperature: 270°C.[14]
-
Oven Program:
-
MS System: Agilent 5975C MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[14]
-
Source Temperature: 230°C.[14]
-
Acquisition Mode: Full scan mode (e.g., m/z 50-650) to identify metabolites and Selected Ion Monitoring (SIM) for precise quantification of specific isotopologues.
Data Presentation and Analysis
The incorporation of ¹⁸O into a metabolite will result in a mass shift in its corresponding mass spectrum. For each ¹⁸O atom incorporated, the mass of the molecular ion and any fragments containing the oxygen will increase by 2 Da. The percentage of labeling can be calculated by comparing the peak areas of the unlabeled (M+0) and labeled (M+2, M+4, etc.) isotopologues after correcting for the natural abundance of other isotopes (e.g., ¹³C).
Table 1: Hypothetical ¹⁸O Incorporation into Pentose Phosphate Pathway Intermediates
| Metabolite | Time (hours) | M+0 Abundance (%) | M+2 Abundance (%) | M+4 Abundance (%) | Total ¹⁸O Incorporation (%) |
| Ribose-5-Phosphate | 1 | 25.5 | 68.2 | 6.3 | 74.5 |
| 4 | 5.1 | 80.3 | 14.6 | 94.9 | |
| 8 | 2.3 | 75.1 | 22.6 | 97.7 | |
| Sedoheptulose-7-Phosphate | 1 | 85.2 | 12.5 | 2.3 | 14.8 |
| 4 | 55.8 | 35.1 | 9.1 | 44.2 | |
| 8 | 30.1 | 50.6 | 19.3 | 69.9 |
Table 2: Hypothetical ¹⁸O Incorporation into Nucleotide Precursors
| Metabolite | Time (hours) | M+0 Abundance (%) | M+2 Abundance (%) | M+4 Abundance (%) | Total ¹⁸O Incorporation (%) |
| Adenosine Monophosphate (AMP) | 4 | 60.7 | 33.1 | 6.2 | 39.3 |
| 8 | 42.1 | 48.5 | 9.4 | 57.9 | |
| 24 | 15.3 | 65.2 | 19.5 | 84.7 | |
| Uridine Monophosphate (UMP) | 4 | 65.4 | 30.2 | 4.4 | 34.6 |
| 8 | 48.9 | 43.8 | 7.3 | 51.1 | |
| 24 | 20.1 | 61.3 | 18.6 | 79.9 |
Conclusion
The use of D-Ribose-¹⁸O as a metabolic tracer, coupled with the analytical power of GC-MS, provides a robust method for dissecting the flux through the pentose phosphate pathway and nucleotide biosynthesis pathways. The detailed protocols and representative data presented in this application note offer a comprehensive guide for researchers aiming to implement this technique. This approach can be applied to various biological systems to understand how metabolic pathways are rewired in response to genetic perturbations, disease states, or therapeutic interventions, making it a valuable tool for basic research and drug development.
References
- 1. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Gas Chromatography in Metabolomics: Techniques & Instrumentation [metabolomics.creative-proteomics.com]
- 3. SMPDB [smpdb.ca]
- 4. Overview of Pentose Phosphate Pathway - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static.igem.wiki [static.igem.wiki]
- 9. m.youtube.com [m.youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolite extraction and GC-MS processing [bio-protocol.org]
- 15. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 16. aua.gr [aua.gr]
Application of D-Ribose-¹⁸O in Studying Metabolic Reprogramming in Disease
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling Metabolic Shifts with D-Ribose-¹⁸O
Metabolic reprogramming is a hallmark of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1] Diseased cells alter their metabolic pathways to meet the demands of proliferation, survival, and function. The pentose phosphate pathway (PPP) is a critical nexus in this reprogramming, providing essential precursors for nucleotide synthesis (ribose-5-phosphate) and maintaining redox balance (NADPH).[2][3] Stable isotope tracing has become an indispensable tool for dissecting these complex metabolic alterations.[4] While ¹³C-labeled glucose is a common tracer for the PPP, D-Ribose-¹⁸O offers a unique and complementary approach to specifically investigate the dynamics of ribose utilization and nucleotide synthesis.
D-Ribose-¹⁸O is a stable isotope-labeled form of D-ribose where one or more of the oxygen atoms are replaced with the heavy isotope ¹⁸O.[5] When introduced into a biological system, the ¹⁸O label is incorporated into downstream metabolites, allowing for the tracing of ribose's metabolic fate. This enables researchers to quantify the flux of exogenous ribose into nucleotide biosynthesis and other metabolic pathways. This is particularly valuable in understanding how cells under stress or with specific genetic mutations utilize salvaged or circulating ribose to fuel their metabolic needs.
Key Applications of D-Ribose-¹⁸O:
-
Quantifying Ribose Contribution to Nucleotide Synthesis: D-Ribose-¹⁸O allows for the direct measurement of how much exogenous ribose is incorporated into the ribose moiety of nucleotides like ATP, GTP, UTP, and CTP. This is crucial for understanding the reliance of diseased cells on the pentose phosphate pathway versus ribose salvage pathways.
-
Assessing Pentose Phosphate Pathway (PPP) Activity: By comparing the incorporation of ¹⁸O from D-Ribose-¹⁸O with that of ¹³C from labeled glucose, researchers can dissect the relative contributions of the oxidative and non-oxidative arms of the PPP.
-
Investigating Metabolic Reprogramming in Cancer: Cancer cells often exhibit increased demand for nucleotides to support rapid proliferation.[6] D-Ribose-¹⁸O tracing can elucidate the extent to which tumors utilize exogenous ribose from the microenvironment to bypass the energetic costs of de novo ribose synthesis.[1][7][[“]]
-
Studying Neurodegenerative Diseases: Metabolic dysfunction is increasingly implicated in neurodegenerative disorders. D-Ribose-¹⁸O can be used to probe alterations in nucleotide metabolism and energy homeostasis in neuronal and glial cells.
-
Drug Development and Target Validation: By measuring the impact of therapeutic agents on ribose utilization and nucleotide synthesis, D-Ribose-¹⁸O can be a powerful tool for target validation and assessing the efficacy of drugs that target metabolic pathways.
Data Presentation: Quantifying Metabolic Flux
The following tables present hypothetical yet representative data that could be obtained from a D-Ribose-¹⁸O tracing experiment in a cancer cell line, comparing a control group with a group treated with a metabolic inhibitor. The data is presented as the percentage of the metabolite pool that is labeled with ¹⁸O after a defined incubation period.
Table 1: ¹⁸O-Labeling of Nucleotide Monophosphates in Cancer Cells
| Metabolite | Control (% ¹⁸O Labeled) | Treated (% ¹⁸O Labeled) |
| Adenosine Monophosphate (AMP) | 35.2 ± 3.1 | 15.8 ± 2.5 |
| Guanosine Monophosphate (GMP) | 33.9 ± 2.8 | 14.5 ± 2.2 |
| Uridine Monophosphate (UMP) | 40.1 ± 3.5 | 18.2 ± 2.9 |
| Cytidine Monophosphate (CMP) | 38.7 ± 3.3 | 17.1 ± 2.6 |
Table 2: ¹⁸O-Labeling of Upstream and Related Metabolites
| Metabolite | Control (% ¹⁸O Labeled) | Treated (% ¹⁸O Labeled) |
| Ribose-5-Phosphate | 65.4 ± 5.2 | 30.7 ± 4.1 |
| Sedoheptulose-7-Phosphate | 5.1 ± 0.8 | 2.3 ± 0.5 |
| Fructose-6-Phosphate | 2.3 ± 0.4 | 1.0 ± 0.3 |
| Lactate | 0.5 ± 0.1 | 0.2 ± 0.1 |
Experimental Protocols
Protocol 1: In Vitro D-Ribose-¹⁸O Labeling of Adherent Cancer Cells
Objective: To quantify the incorporation of exogenous ribose into central carbon metabolism and nucleotide pools in cultured cancer cells.
Materials:
-
D-Ribose-¹⁸O (e.g., MedChemExpress)[5]
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Chloroform, pre-chilled to -20°C
-
Cell scrapers
-
Centrifuge capable of 4°C and high speeds
-
Lyophilizer or vacuum concentrator
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Plate cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C and 5% CO₂.
-
Labeling Medium Preparation: Prepare fresh culture medium containing D-Ribose-¹⁸O at a final concentration of 100 µM. The standard glucose concentration in the medium should be maintained unless the experimental design requires glucose restriction.
-
Isotope Labeling:
-
Aspirate the standard culture medium from the wells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add 1 mL of the D-Ribose-¹⁸O containing labeling medium to each well.
-
Incubate for a defined period (e.g., 4, 8, or 24 hours) to allow for cellular uptake and metabolism of the labeled ribose. A time-course experiment is recommended to determine the optimal labeling duration.
-
-
Metabolite Extraction:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with 2 mL of ice-cold PBS to remove any remaining extracellular label.
-
Add 1 mL of pre-chilled 80% methanol (-80°C) to each well to quench metabolism.
-
Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
-
Phase Separation (Optional, for lipid removal):
-
Transfer the supernatant to a new tube.
-
Add 500 µL of ice-cold water and 500 µL of ice-cold chloroform to the supernatant.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
The upper aqueous layer contains the polar metabolites. Carefully collect this layer without disturbing the interface.
-
-
Sample Preparation for LC-MS:
-
Dry the aqueous metabolite extract using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume (e.g., 50 µL) of 50% methanol for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Use an appropriate chromatography method (e.g., HILIC) to separate polar metabolites.
-
The mass spectrometer should be operated in negative ion mode to detect phosphorylated intermediates and nucleotides.
-
Monitor for the mass shift corresponding to the incorporation of one or more ¹⁸O atoms in the metabolites of interest (a shift of +2 Da per ¹⁸O atom).
-
-
Data Analysis:
-
Integrate the peak areas for the unlabeled (M+0) and labeled (M+2, M+4, etc.) isotopologues of each metabolite.
-
Correct for the natural abundance of heavy isotopes.
-
Calculate the percentage of the metabolite pool that is labeled with ¹⁸O.
-
Visualizations: Pathways and Workflows
Caption: Experimental workflow for in vitro D-Ribose-¹⁸O labeling.
References
- 1. Uridine-derived ribose fuels glucose-restricted pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.library.doc.gov [search.library.doc.gov]
- 3. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 4. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Studies of ribose metabolism. I. The pathway of nucleic acid ribose synthesis in a human carcinoma cell in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. consensus.app [consensus.app]
Application Notes & Protocols: Tracing the Metabolic Fate of Dietary D-Ribose-¹⁸O in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-ribose, a naturally occurring pentose monosaccharide, is a fundamental building block for essential biomolecules such as RNA, DNA, and the primary energy currency of the cell, adenosine triphosphate (ATP).[1][2] Its role in cellular energy metabolism has led to its investigation as a supplement for various conditions related to mitochondrial dysfunction.[2] Understanding the in vivo metabolic fate of dietary D-ribose is crucial for elucidating its mechanisms of action and for the development of novel therapeutic strategies. The use of stable isotope labeling, specifically with ¹⁸O, offers a powerful tool to trace the incorporation of oxygen atoms from D-ribose into various metabolic pathways without the complications of radioactive tracers.
These application notes provide a comprehensive overview of the predicted metabolic fate of D-Ribose-¹⁸O and present detailed protocols for conducting tracing studies in animal models. The methodologies are synthesized from existing literature on analogous tracer studies, including those using ¹³C and ¹⁸O-labeled precursors.[3]
Predicted Metabolic Fate of D-Ribose-¹⁸O
Upon oral administration, D-ribose is rapidly absorbed.[4][5] The ¹⁸O label on the ribose molecule can be traced through several key metabolic pathways:
-
Pentose Phosphate Pathway (PPP): Exogenous D-ribose can enter the PPP after phosphorylation to ribose-5-phosphate. The ¹⁸O label would be retained through the non-oxidative phase of the PPP, potentially being incorporated into intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate, and subsequently into glucose-6-phosphate.
-
Nucleotide Synthesis: Ribose-5-phosphate is a direct precursor for 5-phospho-D-ribose 1-pyrophosphate (PRPP), which is essential for the de novo and salvage pathways of purine and pyrimidine nucleotide synthesis.[2] Therefore, the ¹⁸O from D-ribose is expected to be incorporated into the ribose moiety of newly synthesized RNA, DNA, and nucleotide triphosphates (ATP, GTP).
-
Glycolysis and Tricarboxylic Acid (TCA) Cycle: Through the PPP, the carbon skeleton of ribose can be converted into glycolytic intermediates. While the oxygen atoms are more susceptible to exchange, tracing the ¹⁸O into downstream metabolites of glycolysis and the TCA cycle could provide insights into the extent of ribose catabolism for energy production.
-
Excretion: A portion of orally administered D-ribose is excreted unchanged in the urine.[4][5][6] Analysis of urine can quantify the extent of absorption and renal clearance of the ¹⁸O-labeled ribose.
Quantitative Data from D-Ribose Pharmacokinetic Studies
While direct quantitative data for D-Ribose-¹⁸O is not available in the literature, pharmacokinetic studies on unlabeled D-ribose in animal models provide essential parameters for designing tracer experiments.
Table 1: Pharmacokinetic Parameters of D-Ribose in Rabbits Following a Single Administration [4][5]
| Parameter | Intravenous (IV) - 420 mg/kg | Intravenous (IV) - 840 mg/kg | Oral - 420 mg/kg | Oral - 840 mg/kg |
| Cmax (mg/mL) | - | - | Value not specified | Value not specified |
| Tmax (min) | - | - | 36 - 44 | 36 - 44 |
| AUCtotal (mg·min/mL) | 27.91 | 100.21 | Value not specified | Value not specified |
| t½ (min) | 14.46 | 24.79 | Value not specified | Value not specified |
| Clearance (mL/min/kg) | 15.3 | 8.53 | Value not specified | Value not specified |
| % Excreted in Urine | 18% | 37.5% | 4.15 - 16.6% (literature value) | 4.15 - 16.6% (literature value) |
Table 2: Sub-chronic Oral Toxicity Study of D-Ribose in Wistar Rats (13 weeks) [7]
| Parameter | Control (0% D-Ribose) | Low Dose (5% D-Ribose) | Mid Dose (10% D-Ribose) | High Dose (20% D-Ribose) |
| Mean Daily Intake (g/kg) | 0.0 (Male), 0.0 (Female) | 3.6 (Male), 4.4 (Female) | 7.6 (Male), 8.5 (Female) | 15.0 (Male), 15.7 (Female) |
| NOAEL (g/kg/day) | - | 3.6 (Male), 4.4 (Female) | - | - |
NOAEL: No Observed Adverse Effect Level
Experimental Protocols
The following protocols are proposed for tracing the fate of dietary D-Ribose-¹⁸O in a mouse model, based on established methodologies for stable isotope tracing.[3][8]
Protocol 1: Animal Handling and D-Ribose-¹⁸O Administration
-
Animal Model: C57BL/6J mice (8-10 weeks old, male) are recommended. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Fasting: Fast the mice for 4-6 hours prior to administration to ensure rapid absorption of D-ribose.
-
D-Ribose-¹⁸O Preparation: Prepare a solution of D-Ribose-¹⁸O (e.g., uniformly labeled with ¹⁸O on all hydroxyl groups) in sterile water at a concentration suitable for oral gavage (e.g., 100 mg/mL). The recommended dose is between 400-800 mg/kg body weight.
-
Administration: Administer the D-Ribose-¹⁸O solution via oral gavage. A control group should receive an equivalent volume of sterile water.
Protocol 2: Sample Collection
-
Blood Collection: Collect blood samples (approx. 50-100 µL) via tail vein or saphenous vein at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) into heparinized tubes.
-
Urine Collection: House mice in metabolic cages for urine collection over a 24-hour period post-administration.
-
Tissue Collection: At the final time point (e.g., 4 or 24 hours), euthanize the mice via an approved method (e.g., cervical dislocation under anesthesia). Immediately dissect tissues of interest (liver, kidney, brain, heart, skeletal muscle) and flash-freeze them in liquid nitrogen. Store all samples at -80°C until analysis.
Protocol 3: Metabolite Extraction and Analysis
-
Metabolite Extraction from Plasma and Urine:
-
To 50 µL of plasma or urine, add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Metabolite Extraction from Tissues:
-
Weigh approximately 50 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of ice-cold methanol:water (80:20 v/v).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
RNA/DNA Extraction: Use standard commercial kits for RNA and DNA extraction from tissues.
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
-
Use an appropriate chromatography method (e.g., HILIC for polar metabolites) to separate the compounds of interest.
-
Operate the mass spectrometer in negative ion mode to detect phosphorylated sugars and nucleotides.
-
Monitor the mass shift corresponding to the incorporation of ¹⁸O atoms. For example, a metabolite with one incorporated ¹⁸O atom will show a mass increase of 2 Da.
-
Quantify the relative abundance of the labeled isotopologues to determine the extent of ¹⁸O incorporation.
-
-
RNA/DNA Analysis:
-
Hydrolyze the extracted RNA and DNA to their constituent nucleosides.
-
Analyze the nucleosides by LC-MS/MS to detect the incorporation of ¹⁸O-ribose.
-
Visualizations
Caption: Predicted metabolic pathways of dietary D-Ribose-¹⁸O in animal models.
Caption: Experimental workflow for tracing D-Ribose-¹⁸O in animal models.
References
- 1. Human Metabolome Database: Showing metabocard for D-Ribose (HMDB0000283) [hmdb.ca]
- 2. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triple-Isotope Tracing for Pathway Discernment of NMN-Induced NAD+ Biosynthesis in Whole Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic evaluation of D-ribose after oral and intravenous administration to healthy rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic evaluation of D-ribose after oral and intravenous administration to healthy rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of D-ribose pharmacokinetics, dose proportionality, food effect, and pharmacodynamics after oral solution administration in healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sub-chronic (13-week) oral toxicity study with D-ribose in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spatial isotope deep tracing deciphers inter-tissue metabolic crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: D-Ribose-¹⁸O Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis and purification of D-Ribose-¹⁸O.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of D-Ribose-¹⁸O in research? A1: D-Ribose-¹⁸O is primarily used as a stable isotope-labeled internal standard or tracer in metabolic studies.[1] Its applications include tracking the metabolic pathways of ribose and its derivatives, studying the dynamics of enzymatic processes like phosphorylation, and quantifying RNA variations using mass spectrometry.[2][3] The incorporation of stable isotopes like ¹⁸O into molecules allows for their detection and differentiation from their unlabeled counterparts in complex biological systems.[][5]
Q2: What are the main methods for synthesizing D-Ribose-¹⁸O? A2: The synthesis of ¹⁸O-labeled compounds, including D-Ribose, typically involves isotopic enrichment techniques.[3] Common methods include chemical and enzymatic approaches.[6] A frequent chemical method is the acid- or base-catalyzed oxygen exchange reaction using ¹⁸O-labeled water (H₂¹⁸O).[3] Enzymatic methods can offer higher specificity and yields but may require more specialized setup.[6]
Q3: How is the incorporation and purity of D-Ribose-¹⁸O typically analyzed? A3: Mass spectrometry (MS) is the primary analytical technique used to confirm the incorporation of the ¹⁸O isotope and to determine the level of isotopic enrichment.[2][7] Techniques like Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-Py-IRMS) are specifically designed for δ¹⁸O analysis of sugars.[7] For purification analysis, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are commonly employed to separate ribose from impurities and reaction byproducts.[8]
Q4: What are the recommended storage conditions for D-Ribose-¹⁸O? A4: D-Ribose is hygroscopic, meaning it readily absorbs moisture from the air.[9] Therefore, D-Ribose-¹⁸O should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.[10][11] Storage at 4°C is often recommended.[12] Improper storage can lead to the gradual loss of the ¹⁸O label through exchange with atmospheric water.
Troubleshooting Guide
Q1: My ¹⁸O isotopic enrichment is lower than expected. What are the potential causes and solutions? A1: Low isotopic enrichment is a common challenge. The primary causes and troubleshooting steps are outlined below:
-
Cause 1: Incomplete Exchange Reaction. The oxygen exchange reaction may not have reached equilibrium.
-
Solution: Increase the reaction time or the temperature (within the stability limits of ribose). Consider increasing the molar excess of H₂¹⁸O used in the reaction.
-
-
Cause 2: Back-Exchange with H₂O. The ¹⁸O label can be lost due to exposure to atmospheric moisture during workup or purification. D-Ribose's hygroscopic nature exacerbates this issue.[9]
-
Solution: Perform all post-reaction steps under anhydrous conditions (e.g., using dry solvents, working in a glove box or under an inert atmosphere). Co-evaporation with a dry solvent like toluene can help remove residual water before the next step.[13]
-
-
Cause 3: Ineffective Catalyst. The acid or base catalyst may be inactive or used at a suboptimal concentration.
-
Solution: Use a fresh batch of catalyst. Perform a small-scale experiment to optimize the catalyst concentration for your specific reaction conditions.
-
Q2: I am having difficulty purifying the final D-Ribose-¹⁸O product. What methods are most effective? A2: The high polarity and water solubility of ribose make purification challenging.
-
Problem: Separating Ribose from Salts and Catalysts.
-
Solution 1: Column Chromatography. Use a stationary phase suitable for polar compounds, such as silica gel, and an appropriate polar mobile phase. A novel method for purifying poly(ADP-ribose) utilized a hydroxylapatite column, which could be adapted.[14]
-
Solution 2: High-Performance Liquid Chromatography (HPLC). HPLC offers high resolution for separating sugars from other components. A method using a β-cyclobond analytical column has been shown to effectively separate ribose and ribitol in under 3 minutes.[8]
-
-
Problem: Removing Residual Water from the Final Product.
-
Solution: Lyophilization (Freeze-Drying). After purification, dissolve the product in a minimal amount of water and freeze-dry it. This is often effective for obtaining a fluffy, dry powder.[13] For extremely sensitive subsequent reactions, dissolving the product in a dry solvent and using a molecular sieve (3Å) can remove trace amounts of water.[13]
-
Q3: The yield of my synthesis is very low. Where might I be losing my product? A3: Low yields can result from product degradation or mechanical loss during purification.
-
Cause 1: Degradation of Ribose. Ribose is unstable under strongly acidic or alkaline conditions, especially at elevated temperatures. It can also produce formaldehyde under certain neutral and alkaline conditions.[15]
-
Solution: Use milder reaction conditions. Buffer the reaction mixture to maintain a pH where ribose is more stable. Keep reaction temperatures as low as possible while still allowing for efficient isotopic exchange.
-
-
Cause 2: Multiple Purification Steps. Each purification step (e.g., extraction, chromatography, precipitation) can lead to product loss.
-
Solution: Streamline the purification process. If possible, use a single, high-resolution HPLC purification step instead of multiple column chromatography runs. Ensure complete transfer of the product between steps.
-
Quantitative Data Summary
The following table summarizes typical quantitative data related to the analysis and synthesis of labeled ribose. Note that yields and enrichment can vary significantly based on the specific protocol and scale.
| Parameter | Typical Value/Range | Method/Context | Source |
| Isotopic Enrichment | > 95% | Target for most labeling experiments | General Knowledge |
| Final Product Purity | > 97% | HPLC or CE | [10] |
| Analytical Detection Limit | 0.35% of D-ribose in L-ribose | Capillary Electrophoresis (CE) | [8] |
| HPLC Separation Time | ~2.3 minutes | Ribose from Ribitol | [8] |
| Coefficient of Variation (Quantitation) | < 15% | MALDI-MS for ¹⁸O-labeled RNA | [2] |
Experimental Protocols
Protocol 1: General Method for Acid-Catalyzed ¹⁸O-Labeling of D-Ribose
Objective: To incorporate an ¹⁸O label at the C1 position of D-Ribose via oxygen exchange with H₂¹⁸O.
Materials:
-
D-Ribose
-
¹⁸O-labeled water (H₂¹⁸O, 97-99% enrichment)
-
Dowex 50W-X8 resin (H⁺ form) or similar strong acid catalyst
-
Anhydrous methanol (MeOH)
-
Anhydrous toluene
-
Drying agent (e.g., molecular sieves 3Å)
Methodology:
-
Preparation: Dry the D-Ribose starting material under a high vacuum for several hours to remove any residual water. Activate the Dowex resin according to the manufacturer's instructions and dry it thoroughly.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the anhydrous D-Ribose in H₂¹⁸O.
-
Catalysis: Add the activated, dry Dowex resin to the solution. The amount should be catalytic (e.g., 10% by weight of the ribose).
-
Incubation: Gently stir the reaction mixture at a controlled temperature (e.g., 40-50°C). Monitor the reaction progress by taking small aliquots, removing the catalyst, and analyzing by mass spectrometry to check for ¹⁸O incorporation.
-
Quenching and Catalyst Removal: Once the desired level of enrichment is achieved, cool the reaction and filter to remove the Dowex resin. Wash the resin with a small amount of H₂¹⁸O to recover any adsorbed product.
-
Solvent Removal: Freeze-dry the solution to remove the H₂¹⁸O. To remove trace water, add anhydrous toluene to the solid residue and evaporate under reduced pressure. Repeat this co-evaporation step 2-3 times.[13]
-
Final Product: The resulting solid is D-Ribose-¹⁸O. Store immediately in a desiccator over a strong drying agent.
Protocol 2: Purification of D-Ribose-¹⁸O by HPLC
Objective: To purify the crude D-Ribose-¹⁸O product from catalysts, salts, and degradation byproducts.
Methodology:
-
Sample Preparation: Dissolve the crude D-Ribose-¹⁸O from Protocol 1 in the mobile phase to be used for HPLC. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC System: A high-performance liquid chromatography system equipped with an appropriate column (e.g., a carbohydrate analysis column or a β-cyclobond column) and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Refractive Index - RI) is required.[8][16]
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase for carbohydrate analysis is a mixture of acetonitrile and water. The exact ratio should be optimized for the specific column used.
-
Flow Rate: Set an appropriate flow rate (e.g., 1.0 mL/min).
-
Column Temperature: Maintain a constant column temperature to ensure reproducible retention times.
-
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram and collect the fractions corresponding to the D-Ribose peak.
-
Product Recovery: Combine the collected fractions. Remove the solvent using a rotary evaporator under reduced pressure, keeping the bath temperature low (<40°C) to prevent degradation.
-
Final Drying: Lyophilize the resulting product from an aqueous solution to obtain a pure, dry powder. Store under anhydrous conditions.
Visualized Workflows and Pathways
Caption: General workflow for the synthesis and purification of D-Ribose-¹⁸O.
Caption: Troubleshooting logic for common issues in D-Ribose-¹⁸O synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. A novel methodological approach for δ(18)O analysis of sugars using gas chromatography-pyrolysis-isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical method development for directed enzyme evolution research: a high throughput high-performance liquid chromatography method for analysis of ribose and ribitol and a capillary electrophoresis method for the separation of ribose enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-Ribose | 50-69-1 [chemicalbook.com]
- 10. isotope.com [isotope.com]
- 11. D-Ribose - Omega Alpha Store USA [omegaalphastore.us]
- 12. goldbio.com [goldbio.com]
- 13. researchgate.net [researchgate.net]
- 14. A novel method for purification of poly(ADP-ribose) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Mass Spectrometry Data for 18O-Labeled Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of 18O-labeled compounds by mass spectrometry.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve specific problems you may encounter with your 18O-labeling experiments.
Issue: Incomplete or Low-Efficiency 18O Labeling
Symptom: Your mass spectrum shows a high abundance of unlabeled (18O(0)) or singly-labeled (18O(1)) species, in addition to the desired doubly-labeled (18O(2)) product. This results in a complex isotopic pattern that is difficult to interpret and can compromise quantitative accuracy.[1]
Possible Causes and Solutions:
-
Suboptimal Enzyme Activity: The efficiency of the enzyme (e.g., trypsin) used for labeling can be affected by various factors.
-
Solution: Ensure the enzyme is active and used at the recommended concentration. Optimize the labeling buffer conditions, including pH and the presence of any necessary co-factors.
-
-
Enzyme-Substrate Specificity: The rate of 18O incorporation can vary between different peptides due to the enzyme's substrate specificity.[1]
-
Solution: Increase the incubation time for the labeling reaction to allow for more complete labeling of all peptides.
-
-
Purity of H218O: The isotopic purity of the 18O-water used for labeling is crucial for achieving high labeling efficiency.
-
Solution: Use high-purity H218O (ideally >95%) for the labeling reaction.
-
-
Sample Contaminants: The presence of contaminants in your sample can inhibit enzyme activity.
-
Solution: Ensure your sample is properly purified before the labeling step.
-
Issue: Back-Exchange of 18O to 16O
Symptom: You observe a decrease in the abundance of your 18O-labeled peak and a corresponding increase in the 16O peak over time, especially after the labeling reaction is complete and the sample is stored or further processed in a 16O environment.
Possible Cause and Solution:
-
Residual Enzyme Activity: The most common cause of back-exchange is the continued activity of the labeling enzyme (e.g., trypsin) after the initial labeling step.[2]
-
Solution 1: Enzyme Inactivation:
-
Heat Inactivation: After the labeling reaction, boil the sample for 10 minutes or heat it to 80-95°C for 10-15 minutes to denature and inactivate the enzyme.[3]
-
Acidification: Lower the pH of the sample to a range that inactivates the enzyme but does not promote chemical back-exchange.
-
-
Solution 2: Use of Immobilized Enzyme:
-
Perform the labeling reaction using an immobilized enzyme (e.g., trypsin beads). After the reaction, the enzyme can be easily removed by centrifugation, preventing any further enzymatic activity.[4]
-
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of 18O-labeled compounds.
1. What is the expected mass shift for an 18O-labeled peptide?
For each 16O atom that is replaced by an 18O atom, the mass of the molecule will increase by approximately 2 Da. In a typical proteomics experiment using enzymatic labeling, two oxygen atoms at the C-terminus of a peptide are replaced, resulting in a total mass shift of approximately 4 Da for the doubly-labeled peptide.[5][6]
2. Why do I see a complex isotopic pattern in my mass spectrum instead of a single peak for the labeled compound?
The complex isotopic pattern is a result of a mixture of unlabeled (18O(0)), singly-labeled (18O(1)), and doubly-labeled (18O(2)) species.[1] This can be due to incomplete labeling or the natural abundance of isotopes (e.g., 13C).
3. How can I improve the efficiency of my 18O labeling reaction?
Several factors can influence labeling efficiency:
-
Enzyme-to-substrate ratio: Ensure you are using an optimal ratio of enzyme to your compound.
-
Incubation time and temperature: Longer incubation times and optimal temperatures can drive the reaction to completion.
-
pH of the reaction buffer: The pH should be optimal for the specific enzyme you are using.
-
Purity of reagents: Use high-purity H218O and ensure your sample is free of contaminants that could inhibit the enzyme.
4. What is back-exchange and how can I prevent it?
Back-exchange is the reverse reaction where the incorporated 18O atoms are replaced by 16O atoms from the surrounding environment (e.g., water in subsequent buffers). This is primarily caused by residual enzymatic activity. To prevent this, you must inactivate or remove the enzyme after the labeling reaction is complete, as detailed in the troubleshooting guide above.
Quantitative Data Summary
The following table summarizes the expected mass shifts for different levels of 18O incorporation in a peptide.
| Labeling State | Number of 18O Atoms Incorporated | Approximate Mass Shift (Da) |
| Unlabeled (18O(0)) | 0 | 0 |
| Singly-labeled (18O(1)) | 1 | +2 |
| Doubly-labeled (18O(2)) | 2 | +4 |
Experimental Protocols
Protocol: Enzymatic 18O-Labeling of Peptides using Trypsin
This protocol describes a general procedure for the post-digestion 18O-labeling of peptides using trypsin in solution.
Materials:
-
Lyophilized peptide sample
-
H218O (isotopic purity > 95%)
-
Ammonium bicarbonate (NH4HCO3)
-
Trypsin (sequencing grade)
-
Formic acid
Procedure:
-
Reconstitute Peptides: Reconstitute the lyophilized peptide sample in a buffer prepared with H218O (e.g., 50 mM ammonium bicarbonate in H218O).
-
Add Trypsin: Add trypsin to the peptide solution at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubate: Incubate the reaction mixture at 37°C for a sufficient duration to achieve complete labeling (e.g., 12-18 hours). The optimal time may need to be determined empirically.
-
Inactivate Trypsin: After incubation, inactivate the trypsin to prevent back-exchange. This can be achieved by:
-
Boiling: Heat the sample at 100°C for 10 minutes.
-
Acidification: Add formic acid to a final concentration of 0.1-1% to lower the pH.
-
-
Sample Analysis: The 18O-labeled sample is now ready for mass spectrometry analysis.
Visualizations
Caption: Workflow for enzymatic 18O-labeling of peptides.
Caption: Troubleshooting decision tree for 18O-labeling experiments.
References
- 1. A method for automatically interpreting mass spectra of 18O-labeled isotopic clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trypsin is the Primary Mechanism by which the 18O Isotopic Label is Lost in Quantitative Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Procedure for Effective Quenching of Trypsin Activity and Prevention of 18O-Labeling Back-Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trypsin-Catalyzed Oxygen-18 Labeling for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolytic 18O-labeling strategies for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing isotopic scrambling in D-Ribose-18O tracer experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic scrambling during D-Ribose-¹⁸O tracer experiments.
Troubleshooting Guides
This section addresses common issues encountered during ¹⁸O-labeling of D-Ribose and provides actionable solutions.
Issue 1: Low or inconsistent ¹⁸O incorporation in D-Ribose.
-
Question: My mass spectrometry results show a lower than expected enrichment of ¹⁸O in my ribose-containing metabolites. What could be the cause?
-
Answer: Low ¹⁸O incorporation can stem from several factors. Firstly, incomplete quenching of metabolic pathways can lead to the dilution of the ¹⁸O-labeled ribose pool with unlabeled endogenous ribose. Secondly, the purity of the H₂¹⁸O used for labeling is critical; ensure it meets the required isotopic enrichment. Lastly, suboptimal reaction conditions for the labeling process itself, if applicable, can result in inefficient transfer of the ¹⁸O isotope.
Issue 2: High background signal from unlabeled ribose.
-
Question: I am observing a high abundance of the M+0 peak for my ribose-containing analytes, which is masking the signal from the ¹⁸O-labeled species. How can I reduce this?
-
Answer: A high background of unlabeled ribose can be due to a large endogenous pool of ribose in the biological system under study. To mitigate this, consider a pre-incubation period with a glucose-free medium to deplete intracellular ribose stores before introducing the ¹⁸O-D-Ribose tracer. Additionally, ensure that the extraction procedure is efficient in capturing the labeled metabolites and that there is no contamination from external sources of unlabeled ribose.
Issue 3: Evidence of ¹⁸O back-exchange or "scrambling".
-
Question: My data suggests that the ¹⁸O label is being lost from the ribose molecule, as indicated by an increase in the M+0 peak and a decrease in the M+2 (or other labeled) peak over time. What causes this and how can I prevent it?
-
Answer: This phenomenon, known as isotopic scrambling, is a significant challenge in ¹⁸O-tracer studies with sugars. The primary cause is the exchange of the ¹⁸O isotope on the anomeric carbon of ribose with ¹⁶O from water in the sample matrix. This exchange is facilitated by the equilibrium between the cyclic (hemiacetal) and open-chain (aldehyde) forms of ribose in aqueous solutions. The aldehyde form contains a carbonyl group at the C1 position, which is susceptible to hydration and subsequent oxygen exchange. This process is accelerated by elevated temperatures and non-neutral pH.
To minimize scrambling, it is crucial to:
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Work quickly and at low temperatures (0-4°C) during all sample handling and preparation steps.
-
Maintain a neutral pH as much as possible, as both acidic and basic conditions can catalyze the oxygen exchange.
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Immediately quench metabolic activity using methods that are compatible with preserving the isotopic label, such as rapid freezing in liquid nitrogen or using cold quenching solutions.
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Lyophilize samples to dryness as soon as possible after extraction to remove water and halt the exchange reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in the context of D-Ribose-¹⁸O experiments?
A1: Isotopic scrambling refers to the unwanted loss or exchange of the ¹⁸O label from the D-Ribose tracer molecule with the more abundant ¹⁶O isotope from the surrounding environment, primarily water. This leads to an underestimation of the true isotopic enrichment and can compromise the interpretation of metabolic flux data.
Q2: What is the primary chemical mechanism responsible for ¹⁸O scrambling in ribose?
A2: The main mechanism is the reversible hydration of the aldehyde group in the open-chain form of D-ribose. In solution, ribose exists in equilibrium between its cyclic furanose/pyranose forms and a small percentage of the open-chain aldehyde form. The carbonyl oxygen at the anomeric carbon (C1) of the open-chain form can be attacked by a water molecule, forming a hydrate intermediate. This intermediate can then eliminate a water molecule, and in doing so, there is a chance that an ¹⁶O atom from the solvent water is incorporated into the carbonyl group, thus "scrambling" the ¹⁸O label.
Q3: How do pH and temperature affect isotopic scrambling?
A3: Both pH and temperature significantly influence the rate of isotopic scrambling.
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pH: Both acidic and basic conditions can catalyze the mutarotation of ribose, which involves the opening of the cyclic form to the aldehyde form, thereby increasing the opportunity for oxygen exchange. Neutral pH (around 7.0) is generally recommended to minimize this effect.
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including the equilibrium between the cyclic and open-chain forms of ribose and the subsequent oxygen exchange. Therefore, maintaining low temperatures (0-4°C) during sample processing is critical.
Q4: What are the best practices for quenching metabolic reactions to preserve the ¹⁸O label?
A4: The ideal quenching method should rapidly halt all enzymatic activity without causing cell lysis (which can lead to loss of metabolites) or promoting isotopic exchange. For adherent cells, rapid aspiration of the medium followed by immediate addition of a cold quenching solution (e.g., -20°C to -80°C methanol or acetonitrile) is effective. For suspension cultures, rapidly centrifuging the cells at a low temperature and then resuspending the pellet in a cold quenching solution is a common practice. Snap-freezing the cell pellet in liquid nitrogen is also a highly effective method.
Q5: How can I quantify the extent of isotopic scrambling in my samples?
A5: Quantifying scrambling can be achieved by analyzing a known standard of ¹⁸O-labeled D-Ribose that has been subjected to the same sample processing steps as the experimental samples. By comparing the isotopic distribution of the processed standard to that of an unprocessed standard, the percentage of ¹⁸O loss can be calculated. This can be performed using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation
The stability of D-Ribose is a critical factor in preventing isotopic scrambling, as the conditions that promote its degradation also facilitate the oxygen exchange that leads to scrambling. The following table summarizes the half-life of D-Ribose under various pH and temperature conditions, illustrating the importance of maintaining neutral pH and low temperatures during experiments.[1][2]
| Temperature (°C) | pH | Half-life |
| 100 | 7.0 | 73 minutes |
| 40 | 7.0 | ~1.5 years (extrapolated) |
| 25 | 7.0 | ~19 years (extrapolated) |
| 0 | 7.0 | 44 years |
| 100 | 4.0 | ~10 hours |
| 100 | 8.0 | ~2 hours |
Note: The data highlights that ribose is highly unstable at elevated temperatures. The increased rate of decomposition is indicative of a more dynamic chemical environment where isotopic exchange is more likely to occur.
Experimental Protocols
Protocol 1: Rapid Quenching and Extraction of ¹⁸O-Labeled Metabolites from Adherent Mammalian Cells
-
Preparation: Prepare a quenching solution of 80% methanol in water and cool it to -80°C. Prepare an extraction solution of 100% methanol and cool it to -80°C.
-
Cell Culture: Grow adherent cells in a multi-well plate to the desired confluency.
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Tracer Incubation: Remove the growth medium and add pre-warmed medium containing the D-Ribose-¹⁸O tracer. Incubate for the desired period.
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Quenching: At the end of the incubation, aspirate the labeling medium as quickly as possible.
-
Immediately add 1 mL of the cold quenching solution to each well and place the plate on dry ice for 10 minutes.
-
Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at maximum speed for 2 minutes at 4°C.
-
Discard the supernatant.
-
Add 500 µL of the cold extraction solution to the cell pellet and vortex thoroughly.
-
Incubate on dry ice for 15 minutes.
-
Centrifuge at maximum speed for 5 minutes at 4°C.
-
Collect the supernatant containing the extracted metabolites.
-
Repeat the extraction step with another 500 µL of cold extraction solution and pool the supernatants.
-
Drying: Immediately freeze the pooled supernatant in liquid nitrogen and lyophilize to complete dryness. Store the dried extract at -80°C until analysis.
Protocol 2: Derivatization of ¹⁸O-Ribose for GC-MS Analysis
This protocol is for the derivatization of the dried metabolite extract to make the ribose volatile for GC-MS analysis. A common method is two-step oximation followed by silylation.
-
Reconstitution: Reconstitute the dried metabolite extract in 50 µL of anhydrous pyridine.
-
Oximation: Add 50 µL of 2% (w/v) methoxyamine hydrochloride in pyridine. Vortex and incubate at 30°C for 90 minutes.
-
Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Vortex and incubate at 37°C for 30 minutes.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Mandatory Visualizations
Caption: Mechanism of ¹⁸O isotopic scrambling in D-Ribose.
Caption: Recommended workflow to minimize isotopic scrambling.
References
addressing matrix effects in the analysis of D-Ribose-18O labeled samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Ribose-¹⁸O labeled samples. Our goal is to help you address common challenges, particularly those related to matrix effects in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of D-Ribose-¹⁸O labeled samples?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as D-Ribose-¹⁸O, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, cell lysates).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification of your labeled ribose.[1][3] For a polar molecule like D-Ribose, common interfering compounds in biological matrices include salts, phospholipids, and other endogenous polar metabolites.[4]
Q2: What is the "gold standard" for correcting matrix effects in isotope labeling experiments?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[5] A SIL-IS is a version of the analyte of interest that is labeled with heavy isotopes (e.g., ¹³C, ¹⁵N). Since it is chemically identical to the analyte, it co-elutes and experiences the same matrix effects. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved. However, for ¹⁸O-labeling experiments, a different isotope-labeled standard (e.g., ¹³C-labeled D-Ribose) would be necessary to differentiate it from the ¹⁸O-labeled analyte.
Q3: How can I assess the extent of matrix effects in my D-Ribose-¹⁸O analysis?
A3: A common method to evaluate matrix effects is the post-column infusion experiment.[2] In this technique, a constant flow of a D-Ribose standard solution is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any fluctuation (dip or peak) in the constant signal of the D-Ribose standard indicates the regions of ion suppression or enhancement caused by the eluting matrix components. Another approach is the post-extraction spike method, where you compare the signal of D-Ribose spiked into a blank matrix extract versus the signal in a neat solvent.[5]
Q4: Can chemical derivatization help in the analysis of D-Ribose?
A4: Yes, chemical derivatization can be beneficial. Derivatizing D-Ribose can improve its chromatographic retention on reverse-phase columns, enhance its ionization efficiency, and move its elution time away from early-eluting, highly polar matrix components that often cause significant ion suppression.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing, fronting) for D-Ribose-¹⁸O | Secondary interactions with the column; co-elution with interfering compounds. | - Optimize the mobile phase pH. - Consider a different column chemistry (e.g., HILIC for better retention of polar compounds).[7][8] - Perform a more rigorous sample cleanup to remove interfering matrix components.[9] |
| High variability in quantitative results between replicate injections | Significant and variable matrix effects; inconsistent sample preparation. | - Implement a stable isotope-labeled internal standard (e.g., ¹³C-D-Ribose). - Automate the sample preparation steps to improve consistency. - Dilute the sample to reduce the concentration of matrix components.[10] |
| Low signal intensity or complete signal loss for D-Ribose-¹⁸O | Strong ion suppression from the sample matrix. | - Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4] - Optimize chromatographic separation to move the D-Ribose peak away from the suppression zone.[10] - Dilute the sample extract before injection.[10] |
| Unexpected peaks interfering with the D-Ribose-¹⁸O signal | Co-eluting isobaric interferences from the matrix or incomplete labeling. | - Enhance chromatographic resolution by using a longer column, a shallower gradient, or a different stationary phase. - For targeted analysis, use high-resolution mass spectrometry (HRMS) to distinguish between D-Ribose-¹⁸O and interfering compounds based on their exact mass.[6] - Optimize the labeling protocol to ensure complete incorporation of ¹⁸O. |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for D-Ribose from Plasma
This protocol is designed to remove proteins and other interfering substances from plasma samples.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not let the cartridge dry out.
-
Sample Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Vortex to mix. Load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.
-
Elution: Elute the D-Ribose with 1 mL of acetonitrile:methanol (90:10, v/v).
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for D-Ribose from Cell Lysates
This protocol is suitable for separating polar metabolites like D-Ribose from lipids and proteins in cell culture samples.
-
Quenching and Initial Extraction: Add 1 mL of a cold (-20°C) extraction solvent of methanol:acetonitrile:water (50:30:20, v/v/v) to the cell pellet. Vortex vigorously for 1 minute.
-
Phase Separation: Add 500 µL of chloroform and vortex for 1 minute. Centrifuge at 14,000 x g for 15 minutes at 4°C to induce phase separation.
-
Collection of Aqueous Layer: Carefully collect the upper aqueous layer containing the polar metabolites, including D-Ribose.
-
Dry Down and Reconstitution: Evaporate the aqueous extract to dryness using a vacuum concentrator. Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.
Quantitative Data Summary
The following table summarizes the effect of D-Ribose supplementation on exercise performance and muscle recovery markers from a study involving healthy subjects. While not directly measuring matrix effects, this data is representative of the quantitative results that can be obtained in studies involving D-Ribose, and for which accurate quantification is crucial.
| Parameter | D-Ribose Supplementation | Placebo (Dextrose) | p-value |
| Change in Mean Power Output (W) | +26.8 ± 40.8 | -10.8 ± 33.0 | 0.01 |
| Change in Peak Power Output (W) | +0.33 ± 0.52 (W/kg BW) | -0.09 ± 0.51 (W/kg BW) | 0.05 |
| Change in Serum Creatine Kinase (U/L) | +37.1 ± 85.2 | +121.4 ± 110.2 | 0.03 |
| Data adapted from a study on the effects of D-Ribose supplementation on exercise performance and recovery.[11] |
Visualizations
Caption: The Pentose Phosphate Pathway, highlighting the production of D-Ribose-5-Phosphate.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. The influence of D-ribose ingestion and fitness level on performance and recovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Positional ¹⁸O Enrichment in Ribose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with quantifying positional ¹⁸O enrichment in ribose.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying positional ¹⁸O enrichment in ribose?
A1: The main challenges include:
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Spectral Complexity: Mass spectra can be complex due to the natural abundance of other isotopes (e.g., ¹³C, ¹⁵N) and incomplete ¹⁸O labeling, making it difficult to interpret isotopic clusters.[1]
-
Isomer Resolution: Sugars like ribose can exist in multiple isomeric forms, which can lead to multiple peaks in chromatographic analysis, complicating quantification.[2]
-
Sample Preparation: Ribose is a highly polar and non-volatile molecule, necessitating derivatization for gas chromatography-mass spectrometry (GC-MS) analysis to improve volatility and separation.[2][3]
-
Method Sensitivity: Detecting low levels of enrichment requires highly sensitive analytical instrumentation and optimized methods to distinguish the labeled compound from the biological matrix.[4]
-
Label Stability: The stability of the ¹⁸O label under different pH conditions during sample preparation and analysis is crucial for accurate quantification.[5]
Q2: Which analytical techniques are most suitable for quantifying positional ¹⁸O enrichment in ribose?
A2: The most common and powerful techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for analyzing carbohydrates after appropriate derivatization to make them volatile.[3] It offers high resolution and sensitivity for separating and quantifying different isotopologues.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can analyze sugars without derivatization, though ionization efficiency can be a challenge.[6] It is particularly useful for analyzing larger RNA fragments or nucleosides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, especially when combined with isotopic labeling (e.g., ¹³C), can provide detailed structural information and help distinguish between positional isomers.[7][8] However, it may suffer from spectral crowding and lower sensitivity compared to MS techniques.[8][9]
Q3: Why is derivatization necessary for GC-MS analysis of ribose?
A3: Sugars like ribose are highly polar and non-volatile, which makes them unsuitable for direct analysis by GC.[2] Derivatization is a chemical modification process that converts the polar hydroxyl groups of ribose into less polar and more volatile functional groups, allowing the molecule to be vaporized and separated on a GC column.[2][3] Common derivatization methods include silylation and acetylation.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Chromatographic Peak Shape or Resolution (GC-MS) | Incomplete derivatization. | Optimize derivatization conditions (reagent concentration, temperature, and time).[10] Ensure the sample is completely dry before adding derivatization reagents. |
| Suboptimal GC temperature program. | Adjust the temperature ramp to better separate isomers and other components. | |
| Column degradation. | Use a guard column and ensure proper sample cleanup. Replace the analytical column if necessary. | |
| Low Signal Intensity or Poor Sensitivity | Inefficient ionization in MS. | For LC-MS, consider adding an ionization agent to the mobile phase.[6] For GC-MS, ensure the derivatization is complete for optimal volatility. |
| Ion suppression from complex biological matrices.[4] | Implement additional sample cleanup steps (e.g., solid-phase extraction) to remove interfering substances. Dilute the sample if possible without losing the analyte signal.[4] | |
| Low abundance of the analyte. | Increase the amount of starting material if possible. Use a more sensitive mass spectrometer or detection mode.[4] | |
| Complex and Difficult-to-Interpret Mass Spectra | Overlapping isotopic clusters from natural abundance and ¹⁸O enrichment. | Use high-resolution mass spectrometry to resolve isotopic peaks. Employ deconvolution algorithms or software to help interpret the spectra.[1] |
| Incomplete labeling leading to a mixture of ¹⁶O, ¹⁸O(1), and ¹⁸O(2) species.[1] | Optimize the labeling reaction to maximize ¹⁸O incorporation. Use software that can model and quantify the contributions of different isotopologues.[1] | |
| Fragmentation of the derivatized ribose. | Optimize the ionization energy in the mass spectrometer to minimize fragmentation or focus on specific, stable fragment ions for quantification. | |
| Inaccurate or Irreproducible Quantification | Instability of the ¹⁸O label. | Test the stability of the labeled ribose at different pH values and temperatures encountered during sample preparation.[5] |
| Non-linear detector response. | Generate a calibration curve using standards with known ¹⁸O enrichment levels to ensure the detector response is linear over the concentration range of interest. | |
| Variations in sample handling and extraction. | Incorporate an internal standard, preferably a stable isotope-labeled version of the analyte with a different mass (e.g., ¹³C-ribose), to normalize for variations.[11] |
Experimental Protocols
Protocol 1: Alditol Acetate Derivatization of Ribose for GC-MS Analysis
This protocol is adapted from methodologies for derivatizing sugars for GC-MS analysis.[2][12]
1. Reduction to Alditol: a. Dissolve up to 2 mg of the dried ribose-containing sample in 60 µL of a 10 mg/mL sodium borohydride solution in n-methylimidazole and 250 µL of water. b. Heat the mixture at 37°C for 90 minutes. c. Stop the reaction by adding 20 µL of glacial acetic acid.
2. Acetylation: a. Allow the sample to cool to room temperature for approximately 5 minutes. b. Add 600 µL of acetic anhydride. c. Heat the mixture again at 37°C for 45 minutes. d. Stop the reaction by freezing the samples at -15°C for 15 minutes.
3. Extraction: a. Carefully quench the reaction by the dropwise addition of 2.5 mL of water. b. Extract the alditol acetate derivative with 2 mL of chloroform three times. The chloroform will be the bottom layer. c. Combine the chloroform extracts. d. Evaporate the combined extract to dryness under a gentle stream of nitrogen. e. Reconstitute the dried derivative in a known volume of chloroform (e.g., 1.5 mL) for GC-MS analysis.
Visualizations
Caption: Experimental workflow for GC-MS analysis of ¹⁸O-labeled ribose.
Caption: Troubleshooting logic for poor quantification of ¹⁸O-ribose.
References
- 1. A method for automatically interpreting mass spectra of 18O-labeled isotopic clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 3. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Synthesis of 18O-labeled RNA for application to kinetic studies and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.jpgu.org [www2.jpgu.org]
- 7. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
refining protocols for the extraction of D-Ribose-18O labeled nucleic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Ribose-18O labeled nucleic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for introducing an 18O label into nucleic acids?
There are two main strategies for incorporating 18O into nucleic acids:
-
Enzymatic Digestion: This method involves the enzymatic hydrolysis of RNA in the presence of H218O. Enzymes like RNase T1 cleave the phosphodiester bonds, and an 18O atom from the heavy water is incorporated into the newly formed 3'-phosphate group of the resulting oligonucleotides.[1][2][3]
-
Solid-Phase Synthesis: In this chemical synthesis approach, 18O-labeled water is used as the oxygen donor during the oxidation step of the phosphoramidite cycle.[4] This allows for the incorporation of a non-bridging 18O atom into the phosphate backbone of the synthesized oligonucleotide.[4]
Q2: What is the expected mass shift for an 18O-labeled nucleic acid?
Each incorporated 18O atom increases the mass of the nucleic acid by approximately 2 Da.[1][2] For example, in enzymatic digestion with RNase T1, a single 18O atom is incorporated at the 3'-phosphate of each resulting oligonucleotide, leading to a +2 Da shift. In solid-phase synthesis, an 18O atom can be incorporated at each phosphate group, resulting in a larger mass shift depending on the length of the oligonucleotide.
Q3: How can I quantify the incorporation of 18O into my nucleic acid sample?
Mass spectrometry is the primary method for quantifying 18O incorporation. By comparing the mass spectra of the labeled ("heavy") and unlabeled ("light") samples, the relative ion abundances of the isotopic peaks can be used to determine the labeling efficiency and for relative quantification of the nucleic acid.[1][2][3]
Q4: What is 18O back-exchange, and how can I prevent it?
18O back-exchange is the undesired replacement of the incorporated 18O label with 16O from ambient water. This can occur in the presence of residual enzyme activity under aqueous conditions. To prevent back-exchange, it is crucial to inactivate and remove the enzyme after the labeling reaction.[5][6] Methods include heat inactivation or the use of ultrafiltration to remove the enzyme.[5][7]
Troubleshooting Guides
Problem 1: Low or Incomplete 18O Labeling Efficiency
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inhibitors in the nucleic acid sample | Purify the nucleic acid sample prior to labeling using phenol:chloroform extraction followed by ethanol precipitation to remove potential inhibitors.[8] |
| Inaccessible 5' or 3' ends of the nucleic acid | For enzymatic labeling, secondary structures in the RNA can hinder enzyme access. Heat the RNA to 90°C for 5 minutes and then immediately place it on ice before the reaction to denature secondary structures.[8] |
| Suboptimal enzyme activity | Ensure the enzyme is active and used at the recommended concentration. Use a fresh aliquot of the enzyme if necessary. |
| Low concentration of H218O | Use a high percentage of 18O-labeled water in the reaction mixture to drive the labeling reaction forward. |
| Insufficient reaction time or temperature | Optimize the incubation time and temperature for the specific enzyme being used, as recommended by the manufacturer or in established protocols. |
Problem 2: 18O Back-Exchange Observed in Mass Spectrometry Data
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Residual enzyme activity after labeling | Immediately after the labeling reaction, inactivate the enzyme by heating the sample (e.g., boiling for 10 minutes) or by using a validated chemical inhibitor.[6][7] |
| Prolonged sample storage in aqueous buffer with residual enzyme | After enzyme inactivation, purify the labeled nucleic acid to remove the enzyme. Ultrafiltration is an effective method for this.[5] Store the purified sample at -80°C. |
| pH-sensitive label | The 18O label can be sensitive to pH. Maintain the pH of the sample within a stable range (pH 3-8.5) during storage and processing.[4] |
Problem 3: Poor Recovery of Labeled Nucleic Acids After Purification
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Loss during ethanol precipitation | For small amounts of nucleic acids, add a carrier like glycogen to the precipitation mixture to improve recovery and visualize the pellet.[9] Ensure optimal salt concentration and precipitation temperature. |
| Inefficient binding to purification columns | Ensure the binding conditions (e.g., salt concentration, pH) are optimal for the specific type of purification column being used. |
| Over-drying of the nucleic acid pellet | Avoid over-drying the pellet after the final ethanol wash, as this can make it difficult to resuspend. Air-dry for a short period until the pellet is translucent.[10] |
Experimental Protocols
Protocol 1: Phenol-Chloroform Extraction of RNA
This protocol is a preliminary step to purify RNA before 18O labeling.
-
Homogenize the sample in a phenol-based solution (e.g., TRIzol).
-
Add chloroform, vortex, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.[11]
-
Carefully transfer the upper aqueous phase containing the RNA to a new tube.
-
Add isopropanol to precipitate the RNA.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.[11]
-
Wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet and resuspend in nuclease-free water.
Protocol 2: Enzymatic 18O Labeling of RNA using RNase T1
-
In a microfuge tube, combine the purified RNA sample with RNase T1 digestion buffer.
-
Add H218O to the desired final concentration.
-
Add RNase T1 to the reaction mixture.
-
Incubate at 37°C for the time specified in your experimental protocol (e.g., 15 minutes).[12]
-
Stop the reaction by inactivating the enzyme (e.g., heating at 95°C for 10 minutes).
-
Purify the 18O-labeled oligonucleotides using a suitable method (e.g., spin column purification or ethanol precipitation).
Protocol 3: Solid-Phase Synthesis of 18O-Labeled Oligonucleotides
This is a general overview of the key step in solid-phase synthesis for 18O labeling. The full synthesis cycle involves multiple steps.
-
The synthesis is performed on an automated DNA/RNA synthesizer.
-
During the oxidation step of the phosphoramidite cycle, a solution of iodine in H218O/pyridine/THF is used as the oxidizing agent. This step introduces a non-bridging 18O atom into the phosphotriester intermediate.
-
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
-
The 18O-labeled oligonucleotide is then purified, typically by HPLC.
Quantitative Data Summary
Table 1: Expected Mass Shift and Quantification Parameters for 18O-Labeled RNA
| Parameter | Value | Reference |
| Mass Shift per 18O Atom | +2 Da | [1][2] |
| Coefficient of Variation (MALDI-MS) | Generally <15% | [1] |
| Accurate Quantification Range (Heavy:Light Ratio) | > 1:2 | [1] |
Visualizations
Caption: Workflow for enzymatic 18O labeling of RNA.
Caption: Troubleshooting logic for low 18O labeling efficiency.
References
- 1. Quantitation of ribonucleic acids using 18O labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 18O-labeled RNA for application to kinetic studies and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrafiltration to remove trypsin for suppressing the back-exchange of 18O labeling - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Considerations for proteolytic labeling-optimization of 18O incorporation and prohibition of back-exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - UZ [thermofisher.com]
- 9. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 10. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 11. epigentek.com [epigentek.com]
- 12. RNA Structure - Function Protocols: Alkaline Hydrolysis, RNA Sequencing and RNA Structure Analyses with Nucleases | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Strategies to Enhance the Resolution of ¹⁸O-Labeled Isotopologues
Welcome to the technical support center for ¹⁸O-labeling in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on enhancing the resolution of ¹⁸O-labeled isotopologues. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your ¹⁸O-labeling experiments in a simple question-and-answer format.
Question: Why am I seeing incomplete labeling (i.e., a mix of +2 Da and +4 Da peaks) for my peptides?
Answer: Incomplete labeling, where only one of the two C-terminal oxygen atoms is exchanged for ¹⁸O, is a common issue. This "variable incorporation" complicates data analysis by creating complex isotopic clusters instead of a clean +4 Da shift.[1]
-
Cause 1: Suboptimal Enzyme Kinetics. The incorporation of the second ¹⁸O atom is a slower, less favorable reaction than the first.[2] Factors like low trypsin concentration, suboptimal pH, or the presence of inhibitors can stall the reaction after the first exchange. Lysine-terminated peptides are also known to have weaker substrate binding than arginine-terminated peptides, which can lead to lower labeling efficiency.[2]
-
Cause 2: Purity of H₂¹⁸O. The isotopic purity of the heavy water is directly related to labeling efficiency.[3] If the concentration of H₂¹⁸O is lower than specified (typically >95%), the enzyme will have a higher chance of incorporating a ¹⁶O atom during the exchange reaction.
-
Solution:
-
Optimize Labeling Conditions: Employ a "post-digestion" labeling strategy where labeling is performed after the initial protein digestion is complete.[4][5] This allows you to use higher concentrations of trypsin for the labeling step, driving the reaction towards completion.[6]
-
Adjust pH: Performing the post-digestion labeling step at a slightly acidic pH (around 5-6) can accelerate the incorporation of the second ¹⁸O atom.[2]
-
Use High-Purity H₂¹⁸O: Ensure the H₂¹⁸O used for the labeling reaction is of high isotopic purity (>95%).
-
Increase Enzyme-to-Substrate Ratio: Using a higher concentration of trypsin during the labeling step can improve efficiency. Immobilized trypsin is particularly effective as it allows for a significant increase in the enzyme-to-substrate ratio.[6]
-
Question: My ¹⁸O label appears to be lost during my LC-MS run. What is causing this "back-exchange"?
Answer: Back-exchange is the process where the incorporated ¹⁸O atoms on the peptide's C-terminus are replaced by ¹⁶O atoms from the aqueous mobile phase. This occurs when active trypsin from the digestion/labeling step is still present in the sample.[7]
-
Cause: Residual active trypsin in the sample remains catalytically active, even at the low pH of typical reverse-phase chromatography mobile phases, and facilitates the exchange of ¹⁸O for ¹⁶O.[7]
-
Solution:
-
Heat Inactivation: The simplest and a very effective method is to completely inactivate the trypsin after the labeling step. Boiling the peptide sample at 95-100°C for 10 minutes is sufficient to permanently denature the enzyme and prevent back-exchange.[3][5][8]
-
Use of Immobilized Trypsin: If immobilized trypsin is used for digestion and/or labeling, it can be physically removed from the sample by centrifugation, completely eliminating the source of back-exchange.[9][10]
-
Acidification: After heat inactivation, acidify the sample to pH ~3 using formic acid. While low pH alone does not completely stop trypsin-catalyzed back-exchange, it is a necessary step for sample stability and compatibility with LC-MS and works effectively after the enzyme is denatured by heat.[3][11]
-
Question: The isotopic peaks for my labeled and unlabeled peptides are overlapping. How can I improve their separation?
Answer: Achieving baseline resolution of the ¹⁶O and ¹⁸O isotopic envelopes is critical for accurate quantification. Overlap can be a result of insufficient mass spectrometer resolution or poor chromatographic separation.
-
Cause 1: Insufficient Mass Analyzer Resolution. The mass difference between isotopologues is small. A mass spectrometer with insufficient resolving power will not be able to distinguish between the closely spaced peaks of the ¹⁶O and ¹⁸O isotopic clusters, leading to broad, overlapping signals.
-
Cause 2: Co-elution of Analytes and Adducts. If peptides are not well-separated chromatographically, their isotopic envelopes will overlap in the mass spectrum. Furthermore, the formation of adducts (e.g., sodium [M+Na]⁺ or potassium [M+K]⁺) creates additional isotopic envelopes that can interfere with the primary signals.[12]
-
Solution:
-
Utilize a High-Resolution Mass Spectrometer: Instruments like Orbitrap or FT-ICR MS provide the high resolving power necessary to separate the fine isotopic structure of labeled peptides.[13] Using zoom scans on ion trap instruments can also provide the necessary resolution.[14]
-
Optimize Chromatography:
-
Gradient Optimization: Lengthen the LC gradient to better separate peptides. A shallower gradient provides more time for analytes to interact with the stationary phase, improving separation.
-
Column Choice: Use a longer column or a column with smaller particle size to increase theoretical plates and enhance separation efficiency.
-
-
Minimize Adduct Formation:
-
Use High-Purity Solvents: Ensure that mobile phases are prepared with high-purity water and solvents to minimize metal ion contamination.
-
Lower Mobile Phase pH: Adding a small amount of formic acid to the mobile phase provides an excess of protons, which drives ionization towards the desired protonated molecule [M+H]⁺ and reduces the formation of metal adducts.[12]
-
Use Desalting Additives: In some cases, solution additives like ammonium bromide can reduce sodium ion adduction.[15]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the main advantage of post-digestion ¹⁸O labeling over performing digestion and labeling simultaneously? A1: Post-digestion labeling allows for the optimization of digestion and labeling steps separately.[4] This is advantageous because it allows for the use of higher concentrations of both the sample and the enzyme during the labeling step, which improves labeling kinetics and efficiency.[5] It also conserves the expensive H₂¹⁸O reagent.[4]
-
Q2: Does the presence of organic solvents affect labeling efficiency? A2: Yes. The presence of organic solvents like acetonitrile can make heat inactivation of trypsin less efficient.[8] It is recommended to perform the boiling step in a primarily aqueous solution before adding organic solvents for subsequent sample cleanup or analysis. However, some studies have shown that trypsin exhibits higher activity in 20% methanol, which can be beneficial for the digestion of membrane proteins.[2]
-
Q3: Are there software tools available to help analyze data with incomplete labeling? A3: Yes, several software tools and algorithms have been developed to deconvolve complex isotopic patterns and accurately calculate ¹⁸O/¹⁶O ratios even in cases of incomplete labeling.[1][16] Tools like ZoomQuant[14] and others use algorithms that model the theoretical isotope distribution to correct for variable incorporation.[17]
-
Q4: Can I use ¹⁸O labeling for very small sample amounts? A4: Yes, ¹⁸O labeling is well-suited for small samples, such as those obtained from laser capture microdissection, because it is a universal labeling method that doesn't require affinity-based enrichment steps that can lead to sample loss.[14] However, using immobilized trypsin for small samples can sometimes result in significant peptide loss due to non-specific binding to the resin.[8] In such cases, a protocol with solution-phase trypsin followed by heat inactivation is preferable.[8]
Data Summary
Table 1: Comparison of Trypsin Inactivation Methods for Preventing ¹⁸O Back-Exchange
| Method | Procedure | Efficiency in Preventing Back-Exchange | Advantages | Disadvantages |
|---|---|---|---|---|
| Heat Inactivation | Boil peptide sample at 95-100°C for 10 min.[3][8] | High; complete quenching of trypsin activity observed.[8] | Simple, cost-effective, high sample recovery (~100%).[3] | Less effective in the presence of organic solvents.[8] |
| Immobilized Trypsin | Use trypsin bound to a solid support; remove by centrifugation after labeling.[9] | High; complete removal of the enzyme prevents back-exchange.[6] | Allows for high enzyme-to-substrate ratio, increasing labeling efficiency.[6] | Potential for non-specific peptide binding and sample loss, especially with small samples.[8] |
| Ultrafiltration | Remove trypsin using a molecular weight cutoff filter.[18] | High; labeling efficiency of ~96% with ~80% sample recovery.[18] | Effective at removing the enzyme. | Can also lead to sample loss. |
Experimental Protocols
Protocol 1: Post-Digestion ¹⁸O Labeling with Soluble Trypsin and Heat Inactivation
This protocol is recommended for most applications, especially those involving smaller sample sizes where recovery is critical.
-
Protein Digestion (in H₂¹⁶O):
-
Denature, reduce, and alkylate your protein sample using a standard protocol.
-
Perform an overnight digestion with sequencing grade trypsin at a 1:50 (enzyme:protein, w/w) ratio in a suitable buffer (e.g., 50 mM ammonium bicarbonate) at 37°C.
-
After digestion, lyophilize the peptide mixture to complete dryness using a vacuum concentrator.
-
-
¹⁸O-Labeling:
-
Trypsin Inactivation and Sample Preparation:
-
After the labeling incubation, boil the sample in a water bath or heating block at 95-100°C for 10 minutes to completely inactivate the trypsin.[3][4]
-
Immediately cool the sample on ice.
-
Acidify the sample to pH ~3 by adding 5% (v/v) formic acid.[3]
-
At this stage, the ¹⁸O-labeled sample can be combined with a similarly prepared ¹⁶O-labeled sample for relative quantification.
-
Perform solid-phase extraction (SPE) to desalt the sample prior to LC-MS analysis.
-
Protocol 2: ¹⁸O Labeling Using Immobilized Trypsin
This protocol is useful for preventing back-exchange when subsequent multi-dimensional separation steps (like isoelectric focusing) are required, as it ensures complete removal of the enzyme.[9]
-
Protein Digestion:
-
Perform an initial protein digestion as described in Protocol 1, Step 1, or use immobilized trypsin for the initial digestion step as well.
-
Lyophilize the resulting peptides to dryness.
-
-
¹⁸O-Labeling:
-
Sample Recovery and Preparation:
-
After incubation, pellet the immobilized trypsin beads by centrifugation.
-
Carefully collect the supernatant containing the ¹⁸O-labeled peptides.
-
Wash the beads with a small volume of an appropriate solvent (e.g., 0.1% formic acid in 30% acetonitrile) and combine the supernatant with the first collection to maximize recovery.
-
Lyophilize the combined supernatant and resuspend in a suitable solvent for LC-MS analysis.
-
Visualizations
Caption: Workflow for Post-Digestion ¹⁸O-Labeling Experiment.
Caption: Key Factors Influencing Isotopologue Resolution.
References
- 1. Proteolytic 18O-labeling strategies for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Trypsin-Catalyzed Oxygen-18 Labeling for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized Method for Computing 18O/16O Ratios of Differentially Stable-isotope Labeled Peptides in the Context of Post-digestion 18O Exchange/Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations for proteolytic labeling-optimization of 18O incorporation and prohibition of back-exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trypsin is the Primary Mechanism by which the 18O Isotopic Label is Lost in Quantitative Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Minimizing Back Exchange in 18O/16O Quantitative Proteomics Experiments by Incorporation of Immobilized Trypsin into the Initial Digestion Step - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 18O labeling: a tool for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. chimia.ch [chimia.ch]
- 14. Simultaneous Quantification and Identification Using 18O Labeling with an Ion Trap Mass Spectrometer and the Analysis Software Application “ZoomQuant” - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solution Additives that Desalt Protein Ions in Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ultrafiltration to remove trypsin for suppressing the back-exchange of 18O labeling - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of D-Ribose-¹⁸O and Deuterated Water as Metabolic Tracers
For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic tracer is paramount for elucidating complex biological pathways and quantifying metabolic fluxes. This guide provides a comprehensive comparison of two such tracers: D-Ribose-¹⁸O and deuterated water (D₂O), offering insights into their respective applications, experimental protocols, and data analysis.
This document will delve into the specifics of each tracer, presenting a side-by-side analysis of their performance based on available experimental data. Detailed methodologies for key experiments are provided, alongside visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding.
At a Glance: D-Ribose-¹⁸O vs. Deuterated Water
| Feature | D-Ribose-¹⁸O | Deuterated Water (D₂O) |
| Primary Application | Tracing nucleotide biosynthesis, Pentose Phosphate Pathway (PPP) flux. | Measuring whole-body protein synthesis, de novo lipogenesis, glucose metabolism, and general metabolic turnover.[1][2][3] |
| Tracer Incorporation | The ¹⁸O isotope is incorporated into the ribose moiety of nucleotides and their derivatives. | Deuterium (²H) is incorporated into various biomolecules through water-dependent enzymatic reactions.[4][5] |
| Specificity | Highly specific for pathways involving ribose, such as nucleotide synthesis. | Broadly incorporated into multiple metabolic pathways, offering a systemic view of metabolism.[6][7][8] |
| Potential for Metabolic Distortion | Low, as ¹⁸O is a heavier, stable isotope of a highly abundant element in biological systems. | Minimal at tracer doses, but can cause slight alterations in reaction rates at high concentrations due to the kinetic isotope effect. |
| Invasiveness | Typically administered orally or via infusion. | Administered orally, making it non-invasive and suitable for long-term studies in free-living conditions.[9][10] |
| Cost | Generally higher due to the enrichment of a specific molecule. | Relatively lower cost and readily available. |
D-Ribose-¹⁸O: A Specific Probe for Nucleotide Metabolism
D-Ribose-¹⁸O serves as a powerful tool for investigating the dynamics of nucleotide biosynthesis and the activity of the Pentose Phosphate Pathway (PPP). By introducing a stable, heavy isotope of oxygen onto the ribose sugar, researchers can precisely track its incorporation into newly synthesized RNA and DNA, as well as other nucleotide-derived molecules like ATP.
Key Applications of D-Ribose-¹⁸O:
-
Quantifying Nucleotide Biosynthesis: Directly measures the rate of de novo and salvage pathways for purine and pyrimidine synthesis.
-
Assessing Pentose Phosphate Pathway (PPP) Flux: Provides insights into the activity of the PPP, a critical pathway for generating NADPH and precursors for nucleotide synthesis.[11][12][13]
-
Drug Development: Evaluating the impact of therapeutic agents on nucleotide metabolism in cancer cells or other disease models.
Experimental Protocol: In Vivo D-Ribose-¹⁸O Labeling (Generalized)
While specific protocols may vary depending on the research question and model organism, a general workflow for an in vivo study using D-Ribose-¹⁸O can be outlined as follows:
-
Baseline Sampling: Collect pre-dose biological samples (e.g., blood, urine, tissue biopsy) to determine the natural abundance of ¹⁸O.
-
Tracer Administration: Administer a known amount of D-Ribose-¹⁸O, typically orally or via intravenous infusion. The dosage will depend on the model organism and the desired level of enrichment.
-
Timed Sampling: Collect biological samples at various time points post-administration to track the incorporation of ¹⁸O into the target metabolites.
-
Metabolite Extraction: Isolate the metabolites of interest (e.g., nucleotides, RNA) from the collected samples.
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment of the isolated metabolites using mass spectrometry (e.g., LC-MS/MS).[14][15] The mass shift of 2 Da for each incorporated ¹⁸O atom allows for quantification.[14]
-
Data Analysis and Modeling: Calculate the rate of incorporation and metabolic flux using appropriate kinetic models.
Visualizing the Pathway: De Novo Purine Nucleotide Synthesis
Caption: De novo synthesis of purine nucleotides from Ribose-5-Phosphate.
Deuterated Water (D₂O): A Versatile Tracer for Systemic Metabolism
Deuterated water (D₂O), or heavy water, is a widely used and versatile tracer for studying a broad range of metabolic processes in vivo.[6][7][8] Its ease of administration and incorporation into numerous biomolecules make it an ideal choice for long-term studies in both animal models and human subjects.
Key Applications of Deuterated Water:
-
Protein Synthesis: Measuring whole-body and tissue-specific protein synthesis rates.[1][9][10][16]
-
De Novo Lipogenesis: Quantifying the synthesis of new fatty acids and cholesterol.[2][3][17][18][19]
-
Glucose Metabolism: Assessing gluconeogenesis and glycogen turnover.
-
Cell Proliferation: Tracking the rate of cell division through the incorporation of deuterium into the deoxyribose of DNA.[4][5]
Experimental Protocol: Measuring Whole-Body Protein Synthesis with D₂O
The following is a typical protocol for measuring whole-body protein synthesis in humans using deuterated water:
-
Baseline Sampling: Collect a baseline saliva, urine, or blood sample to determine the natural abundance of deuterium.
-
Loading Dose: Administer an oral loading dose of D₂O (e.g., 70% D₂O) to rapidly enrich the body's water pool.
-
Maintenance Doses: Provide daily maintenance doses of D₂O to maintain a stable enrichment level in the body water over the study period.
-
Regular Sampling: Collect saliva, urine, or blood samples at regular intervals to monitor body water enrichment.
-
Tissue/Protein of Interest Sampling: At the end of the study period, collect a sample of the tissue or protein of interest (e.g., muscle biopsy, plasma proteins).
-
Sample Preparation and Analysis:
-
Measure body water enrichment using isotope ratio mass spectrometry (IRMS) or other suitable techniques.
-
Isolate the protein of interest and hydrolyze it into its constituent amino acids.
-
Measure the deuterium enrichment of a non-essential amino acid (e.g., alanine) using gas chromatography-mass spectrometry (GC-MS).[20]
-
-
Calculation of Synthesis Rate: The fractional synthesis rate (FSR) of the protein is calculated based on the rate of deuterium incorporation into the amino acid over time, relative to the enrichment of the body water.
Visualizing the Process: Deuterated Water Labeling Workflow
Caption: General workflow for metabolic labeling using deuterated water.
Comparative Performance and Data
Quantitative data from studies utilizing these tracers highlight their distinct advantages.
Table 1: Comparison of Methodological Parameters
| Parameter | D-Ribose-¹⁸O (Inferred) | Deuterated Water |
| Administration Route | Oral or Intravenous Infusion | Oral[9][10] |
| Typical Dosage (Human) | Dependent on target enrichment, likely in gram quantities. | Loading dose followed by daily maintenance doses (e.g., 50-100 mL of 70% D₂O). |
| Duration of Study | Hours to a few days. | Days to weeks, or even months.[1] |
| Primary Analytical Technique | LC-MS/MS[14][15] | GC-MS, IRMS[20] |
Table 2: Illustrative Quantitative Data from Tracer Studies
| Study Focus | Tracer | Measured Parameter | Typical Result | Reference |
| Muscle Protein Synthesis | Deuterated Water | Fractional Synthesis Rate (FSR) | ~1.5% per day in healthy adults | [9][10] |
| De Novo Lipogenesis | Deuterated Water | Fractional Contribution to VLDL-TG | 2-10% in healthy subjects on a eucaloric diet | [2] |
| Nucleotide Synthesis | ¹³C-Ribose (as a proxy for ¹⁸O-Ribose) | Ribose 5-phosphate labeling from glucose | Varies depending on cell type and metabolic state | [21] |
Note: Quantitative data for D-Ribose-¹⁸O is limited in publicly available literature. The data presented for nucleotide synthesis is based on studies using ¹³C-labeled ribose, which traces the carbon backbone rather than the oxygen, but illustrates the type of measurements possible.
Signaling Pathways and Metabolic Networks
Both tracers can be used to probe the activity of key signaling pathways that regulate metabolism.
Pentose Phosphate Pathway and Nucleotide Synthesis
D-Ribose-¹⁸O is particularly well-suited for studying the flux through the pentose phosphate pathway and its connection to nucleotide synthesis.
Caption: The Pentose Phosphate Pathway and its connection to nucleotide synthesis.
Conclusion
The choice between D-Ribose-¹⁸O and deuterated water as a metabolic tracer depends critically on the specific research question. D-Ribose-¹⁸O offers high specificity for probing nucleotide biosynthesis and the pentose phosphate pathway. In contrast, deuterated water provides a versatile, non-invasive tool for assessing systemic metabolic dynamics over extended periods, including protein synthesis and lipogenesis. By understanding the distinct advantages and experimental considerations of each tracer, researchers can select the most appropriate tool to advance their investigations into the intricate network of metabolic pathways.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Tracing lipogenesis in humans using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metsol.com [metsol.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tagging of biomolecules with deuterated water (D2O) in commercially important microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing Muscle Protein Synthesis Rates In Vivo in Humans: The Deuterated Water (2H2O) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 11. Frontiers | Uncertainties in pentose-phosphate pathway flux assessment underestimate its contribution to neuronal glucose consumption: relevance for neurodegeneration and aging [frontiersin.org]
- 12. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 13. microbenotes.com [microbenotes.com]
- 14. Quantitation of ribonucleic acids using 18O labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A method for automatically interpreting mass spectra of 18O-labeled isotopic clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 18. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validating D-Ribose-¹⁸O Metabolic Flux Data with Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two essential methodologies for studying the pentose phosphate pathway (PPP): D-Ribose-¹⁸O metabolic flux analysis and in vitro enzymatic assays. Understanding the strengths and limitations of each technique is crucial for robust experimental design and accurate interpretation of metabolic data. This document offers detailed experimental protocols, a comparative data framework, and visualizations to facilitate a deeper understanding of these approaches.
Metabolic flux analysis (MFA) using stable isotopes provides a dynamic view of pathway activity within intact biological systems.[1][2] In contrast, enzymatic assays measure the maximum catalytic activity of individual enzymes under optimized in vitro conditions.[3] Cross-validation of these two methods can provide a more complete picture of metabolic regulation, identifying potential discrepancies between maximal enzyme capacity and actual metabolic flux, which can be influenced by substrate availability, allosteric regulation, and post-translational modifications.
Data Presentation: A Comparative Overview
The following table illustrates the type of quantitative data obtained from each method. While D-Ribose-¹⁸O MFA provides pathway flux rates (e.g., in nmol/mg protein/hr), enzymatic assays yield the specific activity of individual enzymes (e.g., in U/mg protein). Direct comparison requires careful interpretation, as MFA reflects the in vivo pathway performance, while enzymatic assays measure the potential Vmax of an isolated enzyme.
Table 1: Representative Data Comparison for Pentose Phosphate Pathway Analysis
| Parameter | D-Ribose-¹⁸O Metabolic Flux Analysis | Enzymatic Assay | Units | Interpretation |
| PPP Entry Flux | 150 | - | nmol/mg protein/hr | Rate of D-Ribose-5-phosphate entry into the PPP. |
| G6PDH Activity | - | 250 | U/mg protein | Maximum catalytic activity of Glucose-6-Phosphate Dehydrogenase. |
| 6PGDH Activity | - | 300 | U/mg protein | Maximum catalytic activity of 6-Phosphogluconate Dehydrogenase. |
| Transketolase Flux | 120 | - | nmol/mg protein/hr | Net rate of carbon shuffling through transketolase reactions. |
| Transketolase Activity | - | 180 | U/mg protein | Maximum catalytic activity of Transketolase. |
| Transaldolase Flux | 100 | - | nmol/mg protein/hr | Net rate of carbon shuffling through transaldolase reactions. |
| Transaldolase Activity | - | 150 | U/mg protein | Maximum catalytic activity of Transaldolase. |
Note: The data presented in this table are for illustrative purposes and do not represent a single experimental dataset. They are intended to showcase the different types of measurements obtained from each methodology.
Experimental Protocols
D-Ribose-¹⁸O Metabolic Flux Analysis Protocol
This protocol outlines the general steps for conducting a stable isotope tracing experiment using D-Ribose-¹⁸O to measure flux through the pentose phosphate pathway.
1. Cell Culture and Isotope Labeling:
-
Culture cells to the desired density in standard growth medium.
-
Replace the standard medium with a medium containing a known concentration of D-Ribose labeled with ¹⁸O at the C1 position.
-
Incubate the cells for a predetermined time course to allow for the incorporation of the ¹⁸O label into downstream metabolites of the PPP.
2. Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the labeling medium and adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
3. Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to enhance their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
4. Mass Spectrometry Analysis:
-
Analyze the derivatized samples using GC-MS to separate and detect the metabolites of interest (e.g., ribose-5-phosphate, fructose-6-phosphate, sedoheptulose-7-phosphate).
-
The mass spectrometer will detect the mass shift in these metabolites due to the incorporation of the ¹⁸O atom.[4]
5. Data Analysis and Flux Calculation:
-
Determine the mass isotopomer distribution (MID) for each metabolite, which represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).[5]
-
Use metabolic flux analysis software to fit the experimental MIDs to a metabolic model of the PPP.
-
The software will then calculate the metabolic flux rates that best explain the observed labeling patterns.
Enzymatic Assay Protocols for Pentose Phosphate Pathway Enzymes
The following are generalized protocols for the spectrophotometric measurement of the activity of key PPP enzymes. These assays typically monitor the change in absorbance of NAD(P)H at 340 nm.
1. Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity Assay
-
Principle: G6PDH catalyzes the oxidation of glucose-6-phosphate to 6-phosphogluconolactone, with the concomitant reduction of NADP⁺ to NADPH.
-
Reaction Mixture: Glycylglycine buffer (pH 7.4), MgCl₂, D-glucose-6-phosphate, and NADP⁺.
-
Procedure:
-
Prepare the reaction mixture in a cuvette.
-
Add the cell or tissue lysate containing the G6PDH enzyme to initiate the reaction.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADPH formation.
-
2. 6-Phosphogluconate Dehydrogenase (6PGDH) Activity Assay [6][7]
-
Principle: 6PGDH catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, reducing NADP⁺ to NADPH.
-
Reaction Mixture: Glycylglycine buffer (pH 7.5), MgCl₂, 6-phospho-D-gluconate, and NADP⁺.[6]
-
Procedure:
-
Prepare the reaction mixture in a cuvette.
-
Add the cell or tissue lysate to start the reaction.
-
Measure the increase in absorbance at 340 nm.
-
Determine the enzyme activity from the rate of NADPH production.
-
3. Transketolase (TKT) Activity Assay [8][9]
-
Principle: This is a coupled enzyme assay. Transketolase transfers a two-carbon unit from a ketose donor to an aldose acceptor. The product, glyceraldehyde-3-phosphate, is then converted in subsequent reactions leading to the oxidation of NADH.[8]
-
Reaction Mixture: Tris-HCl buffer (pH 7.6), MgCl₂, thiamine pyrophosphate (TPP), NADH, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase. The reaction is initiated by adding the substrates for transketolase (e.g., ribose-5-phosphate and xylulose-5-phosphate).[10]
-
Procedure:
-
Combine the buffer, cofactors, auxiliary enzymes, and cell lysate in a cuvette.
-
Add the transketolase substrates to begin the reaction.
-
Monitor the decrease in absorbance at 340 nm as NADH is oxidized.
-
Calculate the transketolase activity based on the rate of NADH consumption.
-
4. Transaldolase (TALDO) Activity Assay [11][12]
-
Principle: This is also a coupled enzyme assay. Transaldolase transfers a three-carbon dihydroxyacetone group. The glyceraldehyde-3-phosphate produced is measured through its conversion, which ultimately leads to the oxidation of NADH.[11]
-
Reaction Mixture: Glycylglycine buffer (pH 7.7), NADH, α-glycerophosphate dehydrogenase/triosephosphate isomerase, D-fructose-6-phosphate, and D-erythrose-4-phosphate.[11]
-
Procedure:
-
Prepare the reaction cocktail with buffer, cofactors, and auxiliary enzymes.
-
Add the cell or tissue lysate.
-
Initiate the reaction by adding the transaldolase substrates.
-
Record the decrease in absorbance at 340 nm due to NADH oxidation.
-
Calculate the enzyme activity from the rate of change in absorbance.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. rsc.org [rsc.org]
- 4. A method for automatically interpreting mass spectra of 18O-labeled isotopic clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nipro.co.jp [nipro.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Oxidative Pentose Phosphate Pathway Enzyme 6-Phosphogluconate Dehydrogenase Plays a Key Role in Breast Cancer Metabolism [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Transaldolase of Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]
The Divergent Paths of D-Ribose: A Comparative Analysis of its Metabolic Fate in Health and Disease
A detailed examination of D-Ribose metabolism reveals a stark contrast in its roles between normal physiological states and various pathological conditions. While serving as a crucial building block for cellular energy and genetic material in healthy tissues, its metabolic pathways are significantly altered in diseases such as myocardial ischemia, diabetes mellitus, and Alzheimer's disease. This guide synthesizes current knowledge on D-ribose metabolism and, in the absence of direct comparative studies using 18O-labeled D-Ribose, extrapolates its likely metabolic fate in these distinct states, supported by available experimental data.
In a healthy state, D-ribose, a naturally occurring pentose sugar, is a central component of the pentose phosphate pathway (PPP). It serves as a precursor for the synthesis of vital molecules like adenosine triphosphate (ATP), the primary energy currency of the cell, and the building blocks of DNA and RNA.[1] Exogenously supplied D-ribose can be phosphorylated to ribose-5-phosphate (R-5-P), which can then enter the non-oxidative branch of the PPP to generate intermediates for glycolysis and ATP production, or be converted to phosphoribosyl pyrophosphate (PRPP) for nucleotide synthesis.[2]
However, in diseased states, the metabolic journey of D-ribose takes a different turn, often with detrimental consequences. This guide explores these altered metabolic pathways, presenting a comparative analysis of D-ribose metabolism in normal versus diseased conditions, and proposes a hypothetical experimental framework using D-Ribose-18O to further elucidate these differences.
Comparative Metabolic Fate of D-Ribose
| Metabolic Aspect | Normal State | Myocardial Ischemia | Diabetes Mellitus | Alzheimer's Disease |
| Primary Role | ATP synthesis, nucleotide precursor | Energy replenishment, myocardial salvage | Contributor to glycation | Pro-glycating agent, neurotoxic |
| Key Pathway | Pentose Phosphate Pathway (PPP) | Accelerated entry into PPP for ATP and PRPP synthesis | Increased non-enzymatic glycation | Advanced Glycation End-product (AGE) formation |
| Metabolic Impact | Maintenance of cellular energy and genetic integrity | Restoration of myocardial ATP levels and improved cardiac function[3][4][5][6] | Elevated levels in urine and plasma, formation of Advanced Glycation End-products (AGEs)[2][7] | Glycation of Tau and Amyloid-beta proteins, contributing to their aggregation and neurotoxicity[8][9][10][11] |
| Cellular Outcome | Normal cellular function | Enhanced recovery of ischemic tissue | Cellular damage, diabetic complications | Neuronal dysfunction and death |
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on D-ribose metabolism. It is important to note that these data are not derived from this compound tracing studies but provide valuable insights into the altered metabolic landscape in diseased states.
Table 1: D-Ribose Levels in Normal vs. Diabetic States
| Parameter | Healthy Control | Type 2 Diabetes Patients | Source |
| Urine D-Ribose (μmol/L) | Male: 35.99 ± 5.64Female: 33.72 ± 6.27 | Male: 134.28 ± 35.09Female: 97.33 ± 23.68 | [7] |
| Plasma D-Ribose (mM) | 0.02 - 0.1 | Significantly higher than healthy individuals | [2] |
Table 2: Effect of D-Ribose on Myocardial ATP Levels Post-Ischemia
| Condition | Control (No Ribose) | D-Ribose Supplementation | Source |
| Myocardial ATP Level (μmol/g dry weight) after 15 min ischemia and 15 min reperfusion | 16.3 ± 0.6 | 18.9 ± 0.7 | [3] |
| Time for ATP Pool Restoration after 15 min ischemia | 72 hours | 12 hours | [5] |
Experimental Protocols
While direct experimental protocols for comparing the metabolic fate of this compound are not available, a general methodology for stable isotope tracing studies using mass spectrometry can be adapted.
Proposed Protocol for this compound Metabolic Tracing
1. Synthesis of this compound:
-
D-Ribose labeled with 18O at one or more positions would be chemically or enzymatically synthesized.[12][13]
2. Administration:
-
Cell Culture Models: 18O-labeled D-ribose would be added to the culture medium of normal cells and cell models of disease (e.g., cardiomyocytes subjected to hypoxia, neuronal cells treated with amyloid-beta, pancreatic cells in high glucose).
-
Animal Models: this compound would be administered to healthy control animals and animal models of myocardial ischemia, diabetes, and Alzheimer's disease via intravenous injection or oral gavage.[14]
3. Sample Collection and Metabolite Extraction:
-
At various time points, cells, tissues (heart, brain, pancreas), and biofluids (plasma, urine) would be collected and flash-frozen in liquid nitrogen to quench metabolic activity.[14][15]
-
Metabolites would be extracted using a cold solvent mixture (e.g., methanol/water/chloroform).
4. Mass Spectrometry Analysis:
-
Metabolite extracts would be analyzed by high-resolution mass spectrometry (e.g., LC-MS/MS or GC-MS) to identify and quantify 18O-labeled metabolites.[16][17] This allows for the tracing of the 18O label as D-ribose is metabolized through various pathways.
5. Data Analysis:
-
The fractional enrichment of 18O in downstream metabolites would be calculated to determine the relative flux through different metabolic pathways in normal versus diseased states.
Visualizing Metabolic Pathways and Workflows
Figure 1: D-Ribose metabolism in a normal physiological state.
Figure 2: Divergent metabolic fates of D-Ribose in diseased states.
Figure 3: Proposed workflow for this compound metabolic tracing.
References
- 1. D-ribose metabolic disorder and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-ribose metabolic disorder and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribose-enhanced myocardial recovery following ischemia in the isolated working rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribose accelerates the repletion of the ATP pool during recovery from reversible ischemia of the rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-Ribose aids heart failure patients with preserved ejection fraction and diastolic dysfunction: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. D-ribose and pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gavage of D-Ribose induces Aβ-like deposits, Tau hyperphosphorylation as well as memory loss and anxiety-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition | PLOS One [journals.plos.org]
- 11. d-Ribosylated Tau forms globular aggregates with high cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The synthesis of ribose and of adenine nucleotides containing oxygen-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US5227296A - Enzymatic synthesis of isotopically labeled carbohydrates, nucleotides and citric acid intermediates - Google Patents [patents.google.com]
- 14. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 17. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
Assessing the Biological Equivalence of D-Ribose-¹⁸O and Unlabeled D-Ribose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the biological equivalence of D-Ribose labeled with the stable isotope ¹⁸O and its naturally occurring, unlabeled counterpart. While direct comparative studies are not extensively available in public literature, this document outlines the theoretical basis for equivalence and presents a detailed experimental plan, drawing from established methodologies in stable isotope tracer studies, to enable a thorough comparison. The primary assumption underlying the use of heavy-atom stable isotopes in metabolic research is that the isotopic substitution does not significantly alter the molecule's biological activity. This guide details the necessary experiments to verify this assumption for D-Ribose-¹⁸O.
Theoretical Background: The Principle of Isotopic Tracing
Stable isotopes, such as ¹⁸O, are invaluable tools in metabolic research as they allow for the tracing of molecules through complex biological pathways without the safety concerns associated with radioactive isotopes. The small increase in mass due to the substitution of ¹⁶O with ¹⁸O is generally considered to have a negligible effect on the chemical and biological properties of the molecule. This is because the kinetic isotope effect—the change in the rate of a chemical reaction upon isotopic substitution—is minimal for heavier atoms like oxygen. Therefore, D-Ribose-¹⁸O is expected to be biologically equivalent to unlabeled D-Ribose, serving as an effective tracer for studying its metabolic fate.
Proposed Experimental Design for Equivalence Assessment
To empirically validate the biological equivalence, a series of comparative experiments are proposed below. These protocols are designed to compare the cellular uptake, metabolic incorporation, and overall metabolic fate of D-Ribose-¹⁸O versus unlabeled D-Ribose.
Experiment 1: Comparative Cellular Uptake Analysis
Objective: To determine if there is a significant difference in the rate of cellular uptake between D-Ribose-¹⁸O and unlabeled D-Ribose.
Experimental Protocol:
-
Cell Culture: Human embryonic kidney cells (HEK293) or another suitable cell line will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator.
-
Incubation: Cells will be seeded in 6-well plates and grown to 80-90% confluency. The growth medium will then be replaced with a glucose-free medium. After a 1-hour starvation period, the cells will be incubated with either 5 mM unlabeled D-Ribose or 5 mM D-Ribose-¹⁸O for various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Metabolite Extraction: At each time point, the medium will be aspirated, and the cells will be washed twice with ice-cold phosphate-buffered saline (PBS). Intracellular metabolites will be extracted by adding 1 mL of ice-cold 80% methanol. The cell lysates will be collected, vortexed, and centrifuged at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Sample Analysis: The supernatant containing the extracted metabolites will be dried under a stream of nitrogen and then derivatized using N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) for analysis by gas chromatography-mass spectrometry (GC-MS).[1]
-
Quantification: The intracellular concentrations of D-Ribose and D-Ribose-¹⁸O will be determined by comparing the peak areas to a standard curve.
Data Presentation:
| Time Point (minutes) | Intracellular Unlabeled D-Ribose (nmol/10⁶ cells) | Intracellular D-Ribose-¹⁸O (nmol/10⁶ cells) |
| 0 | 0 | 0 |
| 5 | Hypothetical Value | Hypothetical Value |
| 15 | Hypothetical Value | Hypothetical Value |
| 30 | Hypothetical Value | Hypothetical Value |
| 60 | Hypothetical Value | Hypothetical Value |
Experiment 2: Incorporation into the Adenosine Triphosphate (ATP) Pool
Objective: To compare the rate and extent of incorporation of the ribose moiety from both unlabeled D-Ribose and D-Ribose-¹⁸O into the cellular ATP pool. D-ribose is a crucial component of ATP.[2][3][4]
Experimental Protocol:
-
Cell Culture and Incubation: Similar to Experiment 1, cells will be incubated with either 5 mM unlabeled D-Ribose or 5 mM D-Ribose-¹⁸O. For this experiment, a longer time course (e.g., 0, 1, 4, 8, and 24 hours) is recommended to observe significant incorporation into the nucleotide pool.
-
Metabolite Extraction: Intracellular metabolites will be extracted as described in Experiment 1.
-
Sample Analysis: The extracted metabolites will be analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS). This technique allows for the separation of ATP and the accurate measurement of the mass-to-charge ratio to distinguish between ATP containing ¹⁶O-ribose and ATP containing ¹⁸O-ribose.
-
Isotopic Enrichment Calculation: The percentage of the ATP pool labeled with ¹⁸O will be calculated at each time point by dividing the peak area of ¹⁸O-labeled ATP by the sum of the peak areas of both labeled and unlabeled ATP.
Data Presentation:
| Time Point (hours) | Unlabeled D-Ribose Group (% Unlabeled ATP) | D-Ribose-¹⁸O Group (% ¹⁸O-Labeled ATP) |
| 0 | 100 | 0 |
| 1 | Hypothetical Value | Hypothetical Value |
| 4 | Hypothetical Value | Hypothetical Value |
| 8 | Hypothetical Value | Hypothetical Value |
| 24 | Hypothetical Value | Hypothetical Value |
Experiment 3: Metabolic Fate Analysis via the Pentose Phosphate Pathway (PPP)
Objective: To trace and compare the metabolic fate of D-Ribose-¹⁸O and unlabeled D-Ribose through the Pentose Phosphate Pathway (PPP) and its entry into glycolysis. D-ribose produced in the body is synthesized via the PPP.[2] Supplemental D-ribose can bypass parts of this pathway.[2][5]
Experimental Protocol:
-
Cell Culture and Incubation: Cells will be treated with either unlabeled D-Ribose or D-Ribose-¹⁸O as described in the previous experiments.
-
Metabolite Extraction: Metabolites will be extracted at various time points.
-
Sample Analysis: The extracts will be analyzed by LC-HRMS to identify and quantify key metabolites of the PPP and glycolysis, such as ribose-5-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate. The analysis will focus on detecting the presence and abundance of the ¹⁸O label in these downstream metabolites.
-
Metabolic Flux Analysis: The data will be used to compare the relative flux of the labeled and unlabeled ribose through these pathways.
Data Presentation:
| Metabolite | % ¹⁸O Enrichment (from D-Ribose-¹⁸O) at 4 hours |
| Ribose-5-Phosphate | Hypothetical Value |
| Fructose-6-Phosphate | Hypothetical Value |
| Glyceraldehyde-3-Phosphate | Hypothetical Value |
| Sedoheptulose-7-Phosphate | Hypothetical Value |
Visualizations
Caption: Experimental workflow for comparing the biological equivalence of unlabeled D-Ribose and D-Ribose-¹⁸O.
Caption: Metabolic fate of D-Ribose-¹⁸O, highlighting its incorporation into ATP and entry into central carbon metabolism.
Conclusion
The experimental framework detailed in this guide provides a robust methodology for assessing the biological equivalence of D-Ribose-¹⁸O and its unlabeled counterpart. Based on the principles of stable isotope tracing, it is highly probable that D-Ribose-¹⁸O will exhibit identical biological activity to unlabeled D-Ribose. However, empirical validation through the proposed comparative analyses of cellular uptake, incorporation into nucleotide pools, and metabolic fate is essential for confirming this equivalence in a specific biological context. The successful completion of these experiments will provide researchers with the confidence to use D-Ribose-¹⁸O as a reliable tracer in metabolic studies.
References
- 1. Isotope-labeling experiment. [bio-protocol.org]
- 2. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formaldehyde produced from d-ribose under neutral and alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of RNA Synthesis Rates: D-Ribose-¹⁸O Labeling vs. Metabolic Labeling with Nucleoside Analogs
For researchers, scientists, and drug development professionals, accurately quantifying RNA synthesis is crucial for understanding the dynamics of gene expression in response to stimuli, disease, or therapeutic intervention. This guide provides an objective comparison between D-Ribose-¹⁸O labeling and the more common metabolic labeling techniques using nucleoside analogs for the validation of RNA synthesis rates. We will delve into the experimental protocols, present comparative data, and illustrate the underlying workflows.
Principle of D-Ribose-¹⁸O Labeling for RNA Quantification
D-Ribose-¹⁸O labeling is a mass spectrometry-based method primarily used for the relative quantification of RNA molecules between two samples. The core principle involves the enzymatic digestion of RNA in the presence of water containing the heavy isotope of oxygen, ¹⁸O. During this digestion, a single ¹⁸O atom is incorporated into the 3'-phosphate of each resulting oligonucleotide. This leads to a 2 Dalton (Da) mass shift for each labeled fragment compared to a control sample digested in normal (¹⁶O) water. The relative abundance of the "heavy" and "light" RNA fragments, as measured by mass spectrometry, provides a quantitative comparison of the RNA levels in the two samples.[1][2][3]
Comparison with Alternative Methods: Metabolic Labeling
Metabolic labeling with nucleoside analogs is a widely adopted approach to directly measure de novo RNA synthesis. This technique involves introducing a modified nucleoside (e.g., 4-thiouridine (4sU), 5-bromouridine (BrU), or 5-ethynyl uridine (5-EU)) into cell culture. These analogs are incorporated into newly transcribed RNA. The labeled RNA can then be distinguished from pre-existing RNA through various methods, such as affinity purification or sequencing-based approaches that detect the modification.
Here, we compare D-Ribose-¹⁸O labeling with two prominent metabolic labeling techniques: 4sU-based SLAM-seq and BrU-based immunoprecipitation.
| Feature | D-Ribose-¹⁸O Labeling | Metabolic Labeling (4sU - SLAM-seq) | Metabolic Labeling (BrU-Immunoprecipitation) |
| Primary Application | Relative quantification of RNA abundance between two samples. | Measurement of de novo RNA synthesis rates and RNA stability. | Measurement of de novo RNA synthesis and RNA decay. |
| Methodology | In vitro enzymatic digestion of isolated RNA in ¹⁸O-water followed by mass spectrometry. | In vivo incorporation of 4-thiouridine into nascent RNA, followed by chemical modification and sequencing (T to C conversion). | In vivo incorporation of 5-bromouridine into nascent RNA, followed by immunoprecipitation of labeled RNA. |
| Readout | Mass shift (2 Da) of RNA fragments in mass spectrometry. | T-to-C mutations in sequencing data. | Enrichment of labeled RNA compared to input. |
| Quantitative Data | Coefficients of variation generally below 15% for relative quantification.[1][2][3] | Provides quantitative data on transcription rates and RNA half-lives. | Provides a measure of newly synthesized RNA, which can be quantified by RT-qPCR or sequencing. |
| Advantages | High precision for relative quantification; applicable to any RNA sample in vitro. | Direct measurement of RNA synthesis; can be combined with sequencing for transcriptome-wide analysis. | Specific capture of newly synthesized RNA; well-established protocols. |
| Limitations | Does not directly measure de novo synthesis rates; requires specialized mass spectrometry equipment. | Can be cytotoxic at high concentrations or with long exposure times; potential for incomplete chemical conversion. | Immunoprecipitation efficiency can vary; potential for non-specific binding. |
Experimental Protocols
D-Ribose-¹⁸O Labeling for Relative RNA Quantification
This protocol outlines the key steps for comparing the relative abundance of a specific RNA between a control and a treated sample.
-
RNA Isolation: Isolate total RNA from the control and treated samples using a standard protocol (e.g., TRIzol extraction).
-
Sample Preparation:
-
"Heavy" Sample: In a microcentrifuge tube, combine the RNA from the treated sample with RNase T1 and H₂¹⁸O.
-
"Light" Sample: In a separate tube, combine the RNA from the control sample with RNase T1 and normal H₂¹⁶O.
-
-
Enzymatic Digestion: Incubate both samples at 37°C for 4 hours to allow for complete digestion of the RNA.[4] A typical enzyme-to-substrate ratio is 10 units of RNase T1 per 0.1 mg of RNA.[4]
-
Sample Combination: Mix the "heavy" and "light" digested samples in a 1:1 ratio.
-
Mass Spectrometry Analysis: Analyze the combined sample using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Data Analysis: Determine the relative abundance of the target RNA by comparing the ion intensities of the ¹⁸O-labeled ("heavy") and ¹⁶O-labeled ("light") fragments.
Metabolic Labeling with 4-thiouridine (4sU)
This protocol provides a general workflow for measuring RNA synthesis rates using 4sU labeling.
-
Cell Culture and Labeling: Culture cells to the desired confluency. Add 4-thiouridine (4sU) to the culture medium at a final concentration of 100-500 µM and incubate for a defined period (e.g., 1-4 hours) to label newly transcribed RNA.
-
RNA Isolation: Harvest the cells and isolate total RNA.
-
Thiol-Specific Biotinylation: React the isolated RNA with a biotinylating agent (e.g., HPDP-biotin) to specifically label the 4sU-containing RNA with biotin.
-
Purification of Labeled RNA: Use streptavidin-coated magnetic beads to capture the biotinylated, newly transcribed RNA, separating it from the unlabeled, pre-existing RNA.
-
Downstream Analysis: Elute the captured RNA and analyze it using RT-qPCR for specific genes of interest or prepare it for next-generation sequencing to obtain a transcriptome-wide view of RNA synthesis.
Visualizing the Workflows
Figure 1. Workflow for relative RNA quantification using D-Ribose-¹⁸O labeling.
Figure 2. General workflow for measuring RNA synthesis using metabolic labeling with 4sU.
Application to Signaling Pathway Analysis
While D-Ribose-¹⁸O labeling is a powerful tool for comparing the steady-state levels of specific RNAs, metabolic labeling techniques are more directly suited for studying the dynamic changes in transcription that occur in response to the activation of signaling pathways. For instance, the activation of the TGF-β or MAPK signaling pathways leads to the transcriptional regulation of downstream target genes.[5][6][7] Metabolic labeling can be used to specifically measure the rate of synthesis of these target gene transcripts at different time points after pathway stimulation, providing insights into the kinetics of the transcriptional response.
Figure 3. A simplified MAPK signaling pathway leading to de novo RNA synthesis.
Conclusion
The choice of method for validating RNA synthesis depends on the specific research question. D-Ribose-¹⁸O labeling offers a highly accurate and precise method for the relative quantification of RNA between two samples, making it suitable for comparative studies of RNA abundance. However, for directly measuring the rate of de novo RNA synthesis and understanding the dynamic transcriptional responses to cellular signaling, metabolic labeling with nucleoside analogs like 4-thiouridine is the more appropriate and widely used technique. By understanding the principles, advantages, and limitations of each method, researchers can select the most suitable approach for their experimental needs.
References
- 1. Quantitation of ribonucleic acids using 18O labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. RNA-seq analysis provide new insights into mapk signaling of apolipoproteinciii-induced inflammation in porcine vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA Seq profiling reveals a novel expression pattern of TGF-β target genes in human blood eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Specificity of D-Ribose-¹⁸O Incorporation into the Ribose Moiety: A Comparative Guide for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the experimental validation of D-Ribose-¹⁸O as a specific tracer for the ribose moiety in metabolic studies. This guide provides a comparative analysis with alternative tracers, detailed experimental protocols, and quantitative data presentation.
In the realm of metabolic research and drug development, accurately tracing the fate of biomolecules is paramount. Stable isotope labeling, coupled with mass spectrometry, offers a powerful tool for elucidating metabolic pathways. D-Ribose-¹⁸O has emerged as a valuable tracer for monitoring the incorporation of ribose into nucleotides and other vital biomolecules. However, a critical aspect of its use is the unequivocal confirmation that the ¹⁸O label remains specifically within the ribose moiety throughout metabolic processing. This guide provides a comprehensive overview of the experimental methods to validate this specificity, compares D-Ribose-¹⁸O with alternative tracers, and presents the necessary protocols and data interpretation strategies.
Comparison of Tracers for Ribose Metabolism
The choice of a stable isotope tracer for studying ribose metabolism depends on the specific research question, the analytical platform available, and the biological system under investigation. Below is a comparison of D-Ribose-¹⁸O with other commonly used tracers.
| Tracer | Principle of Labeling | Advantages | Disadvantages |
| D-Ribose-¹⁸O | Incorporation of an oxygen-18 isotope into the ribose sugar. | - Direct tracing of the oxygen atom in the ribose backbone. - Relatively low natural abundance of ¹⁸O, leading to a clear signal. - Minimal perturbation to the chemical properties of ribose. | - Potential for back-exchange of the oxygen isotope under certain enzymatic or chemical conditions, although generally stable. |
| ¹³C-Ribose | Incorporation of carbon-13 isotopes into the carbon skeleton of ribose. | - Provides information on the fate of the entire carbon backbone of ribose. - Can distinguish between different metabolic pathways based on the pattern of ¹³C incorporation. | - Higher cost compared to ¹⁸O-labeled compounds. - Requires more complex data analysis to interpret the isotopologue distribution. |
| Deuterated Ribose (e.g., D₂O labeling) | Incorporation of deuterium (²H) into the C-H bonds of ribose through cellular water. | - Relatively inexpensive and easy to administer in cell culture and in vivo. - Can label multiple hydrogens on the ribose molecule. | - Indirect labeling method, relying on cellular metabolic activity. - Potential for kinetic isotope effects that may alter metabolic rates. - Exchange of deuterium with protons in aqueous environments can complicate data interpretation. |
Experimental Protocol: Confirmation of D-Ribose-¹⁸O Specificity
The cornerstone for confirming the specific incorporation of ¹⁸O into the ribose moiety is tandem mass spectrometry (LC-MS/MS). This technique allows for the isolation of the labeled biomolecule of interest (e.g., a nucleoside) and its subsequent fragmentation to pinpoint the location of the isotopic label.
Key Experimental Steps:
-
Metabolic Labeling:
-
Culture cells or incubate tissue slices in a medium containing D-Ribose-¹⁸O. The concentration and labeling time should be optimized based on the specific cell type and metabolic rate. A typical starting point is 1-5 mM D-Ribose-¹⁸O for 24-48 hours.
-
-
Extraction of Nucleosides:
-
Harvest the cells or tissue and perform a robust extraction of metabolites, including nucleosides. A common method involves using a cold methanol/acetonitrile/water solvent mixture.
-
-
LC-MS/MS Analysis:
-
Separate the extracted nucleosides using liquid chromatography (LC). A reverse-phase C18 column is often suitable for this purpose.
-
The eluent from the LC is introduced into a tandem mass spectrometer.
-
MS1 Scan: In the first stage of mass analysis (MS1), the mass spectrometer scans for the expected mass-to-charge ratio (m/z) of the ¹⁸O-labeled nucleoside. For example, adenosine (unlabeled molecular weight of 267.1 g/mol ) incorporating one ¹⁸O atom in its ribose moiety will have a molecular weight of 269.1 g/mol .
-
MS2 Fragmentation (Collision-Induced Dissociation - CID): The instrument isolates the ¹⁸O-labeled precursor ion (e.g., m/z 269.1 for [M+H]⁺ of ¹⁸O-adenosine) and subjects it to collision-induced dissociation (CID). This fragmentation breaks the glycosidic bond between the ribose and the nucleobase.
-
-
Data Analysis and Interpretation:
-
Analyze the resulting MS2 spectrum. The key is to observe the masses of the fragment ions.
-
Ribose Fragment: The ribose moiety, when fragmented, will carry the ¹⁸O label. The expected mass of the unlabeled ribose fragment is 133.05 Da. With one ¹⁸O atom, this will shift to approximately 135.05 Da.
-
Nucleobase Fragment: The nucleobase fragment (e.g., adenine) should not contain the ¹⁸O label. The expected mass of the protonated adenine fragment (BH₂⁺) is 136.06 Da, which should remain unchanged.[1][2]
-
-
The observation of a mass shift in the ribose fragment and no mass shift in the base fragment provides direct and conclusive evidence for the specific incorporation of ¹⁸O into the ribose moiety.
-
Visualization of the Experimental Workflow and Metabolic Pathway
To further clarify the experimental logic and the underlying biochemistry, the following diagrams are provided.
Conclusion
The specificity of D-Ribose-¹⁸O as a tracer for the ribose moiety can be confidently confirmed through a well-designed LC-MS/MS experiment. The characteristic fragmentation pattern of nucleosides, involving the neutral loss of the ribose unit, provides a direct method to verify the location of the ¹⁸O label. This validation is crucial for the accurate interpretation of metabolic flux studies and for advancing our understanding of nucleotide metabolism in health and disease. While alternative tracers like ¹³C-ribose and deuterated ribose offer complementary information, D-Ribose-¹⁸O stands out for its directness in tracing the oxygen atoms of the ribose backbone with minimal isotopic interference. Researchers and drug development professionals can leverage this guide to implement robust experimental strategies for their metabolic tracing studies.
References
Evaluating the Kinetic Isotope Effect of D-Ribose-¹⁸O in Metabolic Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the use of D-Ribose labeled with ¹⁸O in evaluating kinetic isotope effects (KIEs) within metabolic pathways. It offers a detailed examination of the underlying principles, experimental methodologies, and a comparative analysis with other common isotopic labels, supported by available experimental data. This document aims to equip researchers with the necessary information to design and interpret experiments for elucidating enzyme mechanisms and metabolic fluxes involving D-Ribose.
Introduction to Kinetic Isotope Effects in Metabolic Research
The kinetic isotope effect (KIE) is a powerful tool in the study of reaction mechanisms, providing insights into the rate-determining steps of chemical and enzymatic reactions. It is defined as the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. By measuring the KIE, researchers can deduce information about the transition state of a reaction, including bond breaking and bond formation events.
D-Ribose, a central molecule in cellular metabolism, is a key component of nucleotides, nucleic acids, and several coenzymes. Understanding the enzymatic transformations of ribose is crucial for comprehending fundamental biological processes and for the development of therapeutic agents. The use of isotopically labeled D-Ribose, particularly with the stable isotope ¹⁸O, allows for the sensitive probing of reaction mechanisms involving this sugar.
Comparative Analysis of Isotopic Labels for Studying Ribose Metabolism
The choice of isotopic label is a critical consideration in designing metabolic studies. While D-Ribose-¹⁸O is the focus of this guide, it is essential to compare its properties and applications with other commonly used stable isotopes, such as Carbon-13 (¹³C) and Deuterium (²H).
| Isotopic Label | Natural Abundance (%) | Relative Mass Change | Typical KIE Magnitude | Key Applications in Ribose Metabolism | Advantages | Disadvantages |
| ¹⁸O | 0.205 | 12.5% (¹⁸O vs ¹⁶O) | Small (typically 1.01 - 1.05) | Studying reactions involving glycosidic bond cleavage, phosphoryl transfer, and enzymatic reactions where an oxygen atom is directly involved in the rate-determining step. | Directly probes the chemistry at oxygen atoms. Low natural abundance simplifies detection of the label. | Small KIEs require highly sensitive analytical techniques. Synthesis of ¹⁸O-labeled ribose can be challenging and costly. |
| ¹³C | 1.1 | 8.3% (¹³C vs ¹²C) | Small (typically 1.02 - 1.07) | Tracing the fate of the carbon skeleton of ribose through metabolic pathways such as the pentose phosphate pathway (PPP) and nucleotide biosynthesis. Metabolic flux analysis. | Versatile for tracing carbon backbones. Well-established NMR and MS methods for detection. Commercially available ¹³C-labeled precursors are common. | Indirectly probes reactions at oxygen or hydrogen atoms. |
| ²H (D) | 0.015 | 100% (²H vs ¹H) | Large (typically 2 - 10) | Investigating reactions involving C-H bond cleavage, such as in the oxidative branch of the PPP. Studying enzyme mechanisms involving proton transfer. | Large KIEs are easier to measure. Can provide detailed information about transition state geometry. | Can sometimes alter reaction pathways due to its significant mass difference (tunneling effects). Can be lost to solvent in exchangeable positions. |
Experimental Protocols for Measuring the Kinetic Isotope Effect of D-Ribose-¹⁸O
The precise measurement of the small KIEs associated with heavy atoms like ¹⁸O requires sensitive and accurate analytical methods. The internal competition method is most commonly employed, where a mixture of the unlabeled (¹⁶O) and labeled (¹⁸O) substrate is used. The change in the isotopic ratio of the substrate or product over the course of the reaction is measured to determine the KIE.
Mass Spectrometry-Based Protocol
Mass spectrometry (MS) is a primary technique for determining ¹⁸O KIEs due to its high sensitivity and ability to differentiate between isotopologues.
Objective: To determine the ¹⁸O KIE of a specific enzymatic reaction involving D-Ribose-¹⁸O.
Materials:
-
Enzyme of interest
-
D-Ribose (unlabeled)
-
D-Ribose-¹⁸O (at a specific position, e.g., C1-hydroxyl)
-
Reaction buffer and cofactors
-
Quenching solution (e.g., acid or base)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the enzyme, a known ratio of D-Ribose and D-Ribose-¹⁸O, and all necessary cofactors in the appropriate buffer.
-
Time-Course Experiment: Initiate the reaction and take aliquots at various time points.
-
Reaction Quenching: Immediately stop the reaction in each aliquot by adding a quenching solution.
-
Sample Preparation: Prepare the quenched samples for LC-MS analysis. This may involve derivatization to improve chromatographic separation and ionization efficiency.
-
LC-MS Analysis: Inject the samples into the LC-MS system. Develop a chromatographic method to separate the substrate and product of interest.
-
Data Acquisition: In the mass spectrometer, monitor the ion signals corresponding to the unlabeled and ¹⁸O-labeled substrate and/or product.
-
Data Analysis:
-
Determine the isotopic ratio (¹⁸O/¹⁶O) in the remaining substrate and/or the formed product at each time point.
-
Calculate the fraction of the reaction (F) at each time point.
-
The KIE can be determined using the following equation for the change in the isotopic ratio of the substrate:
where:
-
F is the fraction of the reaction.
-
Rs is the isotopic ratio of the substrate at time t.
-
R0 is the initial isotopic ratio of the substrate.
-
-
Challenges and Considerations
-
Synthesis of ¹⁸O-labeled Ribose: The chemical synthesis of D-Ribose specifically labeled with ¹⁸O at a desired position can be complex and is a major consideration for these experiments.
-
Positional Scrambling: It is crucial to ensure that the ¹⁸O label does not scramble to other positions during the reaction or sample preparation.
-
Analytical Precision: The small magnitude of ¹⁸O KIEs necessitates highly precise measurements of isotope ratios.
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in metabolic pathways and experimental procedures.
Pentose Phosphate Pathway
Experimental Workflow for ¹⁸O KIE Measurement
Logical Relationship of Isotope Choice
Conclusion
The evaluation of the kinetic isotope effect using D-Ribose-¹⁸O provides a powerful approach to dissecting the mechanisms of enzymes involved in ribose metabolism. While the small magnitude of the ¹⁸O KIE presents analytical challenges, modern mass spectrometry techniques offer the necessary precision for its determination. The choice of isotopic label should be guided by the specific research question, with ¹⁸O being particularly suited for probing reactions directly involving oxygen chemistry. In contrast, ¹³C and ²H labels are invaluable for tracing carbon flux and investigating C-H bond cleavage, respectively. By integrating data from experiments using different isotopic labels, a more complete picture of the intricate metabolic pathways involving D-Ribose can be achieved, ultimately aiding in the discovery and development of new therapeutic interventions.
Benchmarking D-Ribose-¹⁸O Tracing: A Comparative Guide to Established Metabolic Analysis Techniques
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of metabolic research, the precise elucidation of cellular pathways is paramount for understanding disease mechanisms and developing novel therapeutics. Stable isotope tracing, coupled with mass spectrometry, has emerged as a powerful tool for mapping the flow of atoms through metabolic networks. While ¹³C-labeled substrates, particularly glucose, are the established gold standard for metabolic flux analysis (MFA), the exploration of alternative tracers like D-Ribose-¹⁸O offers the potential for unique insights, especially into nucleotide biosynthesis and the pentose phosphate pathway (PPP). This guide provides a comprehensive comparison of D-Ribose-¹⁸O tracing against conventional ¹³C-glucose-based methods, offering a framework for researchers to evaluate the optimal tracing strategy for their specific experimental goals.
Principles of Metabolic Tracing with D-Ribose-¹⁸O and ¹³C-Glucose
Stable isotope tracing involves introducing a labeled substrate into a biological system and tracking the incorporation of the heavy isotope into downstream metabolites. This allows for the quantification of metabolic fluxes—the rates of reactions within a metabolic network.
D-Ribose-¹⁸O Tracing: This technique utilizes D-ribose, a five-carbon sugar, with one or more of its oxygen atoms replaced by the heavy isotope ¹⁸O. When cells uptake D-Ribose-¹⁸O, the labeled oxygen atoms are incorporated into molecules derived from the ribose backbone, most notably ribonucleotides (ATP, GTP, CTP, UTP) and deoxyribonucleotides. This makes it a potentially direct probe for nucleotide synthesis pathways.
¹³C-Glucose Tracing: This is the most widely used method for MFA. Glucose, a central carbon source, is labeled with the heavy isotope ¹³C at specific or all carbon positions (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose). By tracking the distribution of ¹³C atoms in various metabolites, researchers can elucidate fluxes through glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway.[1][2]
Comparative Analysis: D-Ribose-¹⁸O vs. ¹³C-Glucose Tracing
The choice of tracer significantly impacts the precision and scope of a metabolic flux analysis experiment.[1] Below is a comparative summary of key performance aspects.
| Feature | D-Ribose-¹⁸O Tracing | ¹³C-Glucose Tracing | Supporting Evidence |
| Primary Application | Direct tracing of nucleotide biosynthesis and salvage pathways. | Broad analysis of central carbon metabolism including glycolysis, TCA cycle, and pentose phosphate pathway. | Inferred from the metabolic fate of ribose.[3] |
| Pentose Phosphate Pathway (PPP) Analysis | Potentially offers a direct readout of ribose synthesis from the PPP. | Well-established; specific isotopomers like [1,2-¹³C₂]glucose provide precise estimates of PPP flux.[1][4] | |
| Sensitivity & Detection | Dependent on the mass shift introduced by ¹⁸O and the sensitivity of the mass spectrometer for oxygen-labeled compounds. | High sensitivity with established GC-MS and LC-MS/MS methods for detecting ¹³C incorporation.[5] | |
| Data Interpretation | May be complex due to potential oxygen exchange reactions with unlabeled water. | Well-characterized fragmentation patterns and established software for data analysis.[6][7] | |
| Commercial Availability & Cost | Less common and potentially more expensive than ¹³C-labeled glucose. | Widely available in various labeling patterns from multiple commercial suppliers. | General market knowledge. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable metabolic tracing studies. While specific, peer-reviewed protocols for D-Ribose-¹⁸O tracing in metabolic flux analysis are not yet widely established in the literature, a general workflow can be adapted from established stable isotope tracing methodologies.
General Experimental Workflow for Stable Isotope Tracing
Figure 1. A generalized experimental workflow for stable isotope tracing experiments.
Methodology for ¹³C-Glucose Tracing of the Pentose Phosphate Pathway
A widely accepted method for quantifying PPP flux involves the use of [1,2-¹³C₂]glucose.
-
Cell Culture and Labeling: Cells are cultured in a medium where unlabeled glucose is replaced with [1,2-¹³C₂]glucose. The duration of labeling is optimized to ensure isotopic steady-state is reached in the metabolites of interest.[1]
-
Metabolite Extraction: Metabolism is quenched rapidly, and intracellular metabolites are extracted using a cold solvent.
-
LC-MS/MS Analysis: The extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to measure the mass isotopologue distributions (MIDs) of key downstream metabolites, such as lactate and ribose-5-phosphate.[3]
-
Data Analysis: The MIDs are corrected for natural isotope abundance. The ratio of singly labeled (M+1) to doubly labeled (M+2) lactate provides a quantitative measure of the relative flux through the oxidative PPP versus glycolysis.[4]
Prospective Methodology for D-Ribose-¹⁸O Tracing of Nucleotide Synthesis
While a standardized protocol is not yet available, a hypothetical protocol for tracing D-Ribose-¹⁸O into nucleotides would likely involve the following steps:
-
Cell Culture and Labeling: Cells would be incubated with media containing D-Ribose-¹⁸O. Time-course experiments would be necessary to determine the kinetics of ¹⁸O incorporation into the ribose moiety of nucleotides.
-
Metabolite Extraction: A robust method for extracting nucleotides, such as a cold methanol-based extraction, would be employed.
-
LC-MS/MS Analysis: A sensitive LC-MS/MS method capable of separating and detecting ribonucleotides and their ¹⁸O-labeled isotopologues would be required.[2] The mass shift of +2 atomic mass units per ¹⁸O atom would be monitored in the precursor and fragment ions of ATP, GTP, CTP, and UTP.
-
Data Analysis: The fractional enrichment of ¹⁸O in the nucleotide pool would be calculated after correcting for the natural abundance of ¹⁸O. This would provide a direct measure of the contribution of exogenous ribose to the nucleotide synthesis.
Signaling Pathways and Metabolic Networks
Understanding the underlying metabolic pathways is crucial for interpreting tracer data. The pentose phosphate pathway is a key metabolic route for the synthesis of ribose-5-phosphate, the precursor for nucleotide biosynthesis.
Figure 2. Simplified diagram of the Pentose Phosphate Pathway and its connection to Glycolysis and Nucleotide Biosynthesis.
Conclusion and Future Directions
¹³C-glucose tracing remains the benchmark for comprehensive metabolic flux analysis of central carbon metabolism due to its well-established protocols, extensive validation, and robust data analysis pipelines.[1] D-Ribose-¹⁸O tracing, while less established, presents a promising and more direct approach for investigating the dynamics of nucleotide biosynthesis and the pentose phosphate pathway.
Future research should focus on developing and validating standardized protocols for D-Ribose-¹⁸O tracing. Direct comparative studies with ¹³C-glucose under various biological conditions are necessary to empirically determine the quantitative advantages and limitations of this novel tracer. Such studies will be instrumental in expanding the toolkit available to researchers for dissecting the complexities of cellular metabolism, ultimately accelerating the discovery of new therapeutic targets and the development of innovative treatment strategies.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of D-Ribose-18O: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of D-Ribose-18O, an isotopically labeled sugar. By adhering to these procedures, laboratories can maintain a safe environment and ensure regulatory compliance.
Key Safety Consideration: Stable vs. Radioactive Isotopes
This compound is labeled with a stable isotope of oxygen (¹⁸O). It is crucial to understand that stable isotopes are not radioactive.[1] Consequently, they do not require the specialized handling and disposal protocols mandated for radioactive materials.[1] The disposal procedures for this compound are therefore governed by the chemical properties of D-Ribose itself, which is considered a non-hazardous substance.
Pre-Disposal Handling and Safety Precautions
Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is used to minimize any risk of exposure. Although D-Ribose is not classified as hazardous, good laboratory practice dictates a cautious approach.
| Personal Protective Equipment (PPE) | Purpose |
| Safety Glasses with Side Shields | Protects eyes from any airborne particles or splashes.[2][3] |
| Gloves | Prevents direct skin contact with the chemical.[2][4] |
| Protective Clothing (Lab Coat) | Protects skin and personal clothing from contamination.[2] |
| NIOSH/CEN Approved Respirator | Recommended when handling the powder form to avoid inhalation of dust.[2][3] |
Handle this compound in a well-ventilated area, preferably in a fume hood, to control dust.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a standard chemical waste product.
-
Collection :
-
Container Labeling :
-
Label the waste container clearly with "this compound" and indicate that it is non-hazardous chemical waste. Accurate labeling is essential for proper identification by waste management personnel.
-
-
Storage Pending Disposal :
-
Final Disposal :
The following diagram outlines the decision-making workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Chemical and Safety Data
The following table summarizes key information for D-Ribose, which is applicable to this compound.
| Property | Value |
| Chemical Formula | C₅H₁₀O₅[5][6] |
| Molecular Weight | 150.13 g/mol [5][6] |
| Appearance | White to light yellow powder/solid[5] |
| Hazard Classification | Not classified as a hazardous substance[4] |
| Incompatible Materials | Strong oxidizing agents[5][6] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂) (during combustion)[5][6][7] |
By following these guidelines, laboratory professionals can ensure the safe and proper disposal of this compound, contributing to a secure and compliant research environment. Always consult your institution's specific waste disposal policies and procedures.
References
Essential Safety and Logistical Information for Handling D-Ribose-¹⁸O
For researchers, scientists, and drug development professionals, the safe and efficient handling of isotopically labeled compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for D-Ribose-¹⁸O.
Chemical Identification and Hazard Summary
| Identifier | Value |
| Chemical Name | D-Ribose-¹⁸O |
| Synonyms | D-(-)-Ribose-¹⁸O |
| CAS Number | 50-69-1 (for unlabeled D-Ribose) |
| Molecular Formula | C₅H₁₀O₄¹⁸O |
| Molecular Weight | Approx. 152.13 g/mol |
| Hazard Class | Not classified as a hazardous substance.[1][2] |
Hazard Description: D-Ribose is not considered a hazardous substance[1][2]. The ¹⁸O isotope is a stable, non-radioactive isotope of oxygen and does not impart any radiological hazard[3]. Therefore, D-Ribose-¹⁸O is handled with the same precautions as the unlabeled compound. Potential hazards are minimal and primarily related to physical irritation from dust.
-
Inhalation: May cause respiratory tract irritation[4].
-
Skin Contact: May cause mild skin irritation[4].
-
Eye Contact: May cause eye irritation[4].
-
Ingestion: May be harmful if swallowed in large quantities[4].
Operational Plan: From Receipt to Disposal
This section outlines the step-by-step procedures for safely handling D-Ribose-¹⁸O in a laboratory setting.
Caption: Operational workflow for handling D-Ribose-¹⁸O.
Experimental Protocols
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify that the container is properly labeled as D-Ribose-¹⁸O.
-
Move the intact container to the designated storage area.
2. Storage:
-
Store D-Ribose-¹⁸O in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from strong oxidizing agents[5].
-
The product is stable under recommended storage conditions[1].
3. Preparation for Use:
-
Before handling, ensure you are wearing the appropriate Personal Protective Equipment (see table below).
-
If working with the powdered form, handle it in a chemical fume hood or a designated area with good ventilation to minimize dust generation[1][3].
-
Weigh the required amount of D-Ribose-¹⁸O using a calibrated balance within the ventilated area.
4. Experimental Handling:
-
Limit all unnecessary personal contact.
-
Use appropriate lab equipment (e.g., spatulas, weighing paper) to handle the solid.
-
If preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
After handling, wash hands thoroughly with soap and water[1][3].
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended PPE for handling D-Ribose-¹⁸O.
| Protection Type | Required Equipment | Specifications and Recommendations |
| Eye Protection | Safety glasses with side shields or goggles. | Must conform to EN166 or NIOSH standards.[6] |
| Hand Protection | Nitrile or latex gloves. | Inspect gloves for tears or holes before use.[1] |
| Body Protection | Laboratory coat. | Choose body protection according to the amount and concentration of the substance at the workplace.[1][3] |
| Respiratory Protection | Generally not required for small quantities. | If dust is generated and ventilation is inadequate, a NIOSH-approved N95 or P3 respirator may be used.[6] |
Disposal Plan
As D-Ribose-¹⁸O is not classified as hazardous, disposal procedures are straightforward but must comply with local regulations.
Waste Collection:
-
Collect excess solid D-Ribose-¹⁸O and any contaminated disposable materials (e.g., weighing paper, gloves) in a designated, labeled waste container.
-
Do not mix with other laboratory waste[7].
Disposal Method:
-
Dispose of the waste in accordance with local, state, and federal environmental regulations for non-hazardous materials[7].
-
For specific guidance, consult your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
Spill Cleanup:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Contain: For solid spills, sweep up the material carefully to avoid creating dust clouds and place it in a suitable container for disposal[1][3].
-
Clean: Wipe the spill area with a damp cloth.
-
Dispose: Dispose of all cleanup materials in the designated waste container.
First Aid:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[3] |
| Skin Contact | Wash the affected area with soap and plenty of water.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical advice if a large amount is ingested.[1][3] |
References
- 1. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 2. moravek.com [moravek.com]
- 3. moravek.com [moravek.com]
- 4. isotope.com [isotope.com]
- 5. fishersci.com [fishersci.com]
- 6. buyisotope.com [buyisotope.com]
- 7. Isotope Data and Safety Considerations | Radiation Safety Manual | Miami University [miamioh.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
